molecular formula C9H11NO5S B3166304 (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid CAS No. 91004-91-0

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Cat. No.: B3166304
CAS No.: 91004-91-0
M. Wt: 245.25 g/mol
InChI Key: QXENFHVCZIWQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . As a derivative of phenoxyacetic acid, this compound is of significant interest in medicinal chemistry and pharmaceutical research. The phenoxyacetic acid moiety is a recognized pharmacophore in the development of novel anti-inflammatory agents . Specifically, this structural class has been investigated for its role as a key component in potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are valuable for managing inflammation with a potentially improved safety profile compared to non-selective NSAIDs . Furthermore, structurally related phenoxy acetic acid-based compounds have been explored as antagonists for the CRTh2 receptor, a target for allergic diseases like asthma, highlighting the therapeutic potential of this chemical scaffold . The specific substitutions on the phenoxyacetic acid core—a methyl group and a sulfamoyl group in this instance—are critical for modulating the compound's electronic properties, reactivity, and biological activity, influencing its interaction with biological targets . Researchers value this compound for its utility in synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Intended Use and Handling: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE). Reference: (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is available for research, with a 500 mg quantity listed at a price of RMB3215.00 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-4-sulfamoylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENFHVCZIWQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid , a specialized chemical entity combining the structural features of phenoxyacetic acid herbicides (like MCPA) with the pharmacophore of sulfonamide diuretics/enzyme inhibitors.

Executive Summary & Compound Identity

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a bifunctional aromatic compound characterized by a phenoxyacetic acid core substituted with a methyl group at the ortho position and a sulfamoyl moiety at the para position relative to the ether linkage.

Structurally, it represents the sulfonamide analog of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used herbicide. The substitution of the lipophilic chlorine atom in MCPA with a hydrophilic, hydrogen-bonding sulfamoyl group (


) dramatically alters its physicochemical profile, shifting its potential utility from purely agrochemical (auxin mimic) to medicinal chemistry (Carbonic Anhydrase inhibition and diuretic potential).
Chemical Identity Table
PropertyDetail
IUPAC Name 2-(2-methyl-4-sulfamoylphenoxy)acetic acid
Molecular Formula

Molecular Weight 245.25 g/mol
Core Scaffold Phenoxyacetic Acid
Key Functional Groups Carboxylic Acid (Acidic), Sulfonamide (Weakly Acidic/H-bond donor), Ether (Linker)
Structural Class Sulfamoyl-substituted aryloxy acid

Physicochemical Properties[1][2][3]

Understanding the dual acidic nature of this molecule is critical for formulation and assay development. The molecule contains two ionizable protons: the carboxylic acid proton (highly acidic) and the sulfonamide


-proton (weakly acidic).
Predicted Properties Table
ParameterValue (Predicted)Significance
pKa (Carboxyl) 3.5 – 4.0Ionized at physiological pH; determines solubility in basic media.
pKa (Sulfonamide) 9.8 – 10.5Remains neutral at physiological pH; critical for Carbonic Anhydrase (CA) active site binding.
LogP (Octanol/Water) ~0.5 – 1.2significantly lower than MCPA (LogP ~2.7) due to the polar sulfonamide group.
Solubility (Water) Low (Neutral form)Highly soluble as sodium or potassium salt (

).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol; Sparingly soluble in non-polar solvents (Hexane).
H-Bond Donors 3

,

(2 protons)
H-Bond Acceptors 5Carboxyl oxygens (2), Sulfonyl oxygens (2), Ether oxygen (1)

Synthetic Methodology

The synthesis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid follows a classical aromatic substitution strategy. The most robust route involves the construction of the ether linkage first, followed by electrophilic aromatic substitution (chlorosulfonation) to install the sulfonamide handle. This order is preferred because the ether oxygen activates the para position, directing the sulfonyl group to the correct location.

Synthesis Scheme (Graphviz)

G Start o-Cresol (2-Methylphenol) Step1 Alkylation (Cl-CH2-COOH / NaOH) Start->Step1 Inter1 Intermediate A: (2-Methylphenoxy)acetic acid Step1->Inter1 SN2 Etherification Step2 Chlorosulfonation (xs ClSO3H, <20°C) Inter1->Step2 Inter2 Intermediate B: Sulfonyl Chloride Deriv. Step2->Inter2 Electrophilic Subst. (Para-directing) Step3 Amidation (NH4OH or NH3 gas) Inter2->Step3 Product Final Product: (2-Methyl-4-sulfamoyl- phenoxy)-acetic acid Step3->Product Nucleophilic Acyl Subst.

Caption: Step-wise synthesis from o-cresol via etherification and chlorosulfonation.

Detailed Experimental Protocol
Step 1: Synthesis of (2-Methylphenoxy)acetic Acid (The MCPA Precursor)
  • Reagents: o-Cresol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.2 eq), Water.

  • Procedure:

    • Dissolve o-cresol in aqueous NaOH to form sodium o-cresolate.

    • Add chloroacetic acid solution dropwise while maintaining pH > 10.

    • Reflux for 2–4 hours.

    • Acidify with HCl to precipitate (2-methylphenoxy)acetic acid.

    • Purification: Recrystallize from water/ethanol.

    • Note: This step mirrors the industrial synthesis of MCPA [1].

Step 2: Chlorosulfonation
  • Reagents: (2-Methylphenoxy)acetic acid (dry), Chlorosulfonic acid (

    
    , excess).
    
  • Procedure:

    • Cool chlorosulfonic acid (3–5 eq) to 0–5°C.

    • Slowly add the dry phenoxyacetic acid intermediate in portions. The ether oxygen strongly directs the electrophile to the para position (Position 4).

    • Stir at room temperature for 2 hours, then heat gently (50–60°C) for 1 hour to complete the reaction.

    • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Filter immediately and wash with cold water. Do not dry extensively as sulfonyl chlorides hydrolyze.

Step 3: Amidation to Sulfonamide
  • Reagents: Wet sulfonyl chloride cake, Aqueous Ammonia (28%) or Ammonia gas.

  • Procedure:

    • Suspend the wet sulfonyl chloride in water or THF.

    • Add excess aqueous ammonia dropwise at 0–10°C.

    • Stir for 1–2 hours. The sulfonamide forms rapidly.

    • Acidify the solution carefully with HCl to pH ~2 to precipitate the free acid form of the product (since the carboxylate would be soluble in ammonia).

    • Final Purification: Recrystallize from Ethanol/Water.

Pharmacology & Mechanism of Action

This molecule is a hybrid structure, leading to two distinct potential biological activities.

Carbonic Anhydrase (CA) Inhibition

The 4-sulfamoyl moiety is the classic pharmacophore for Carbonic Anhydrase inhibitors (e.g., Acetazolamide, Sulfanilamide).

  • Mechanism: The terminal

    
     of the sulfonamide group coordinates as an anion to the Zinc (
    
    
    
    ) ion in the active site of the CA enzyme.
  • Structural Fit: The benzene ring acts as a scaffold to position the sulfonamide. The ortho-methyl group may provide steric selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

  • Therapeutic Relevance: CA inhibitors are used as diuretics (proximal tubule effect) and for glaucoma treatment.

Auxin Mimicry (Herbicidal Potential)

The phenoxyacetic acid core is the pharmacophore for synthetic auxin herbicides (e.g., 2,4-D, MCPA).

  • Mechanism: These compounds mimic indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex, causing uncontrolled growth and plant death.

  • Effect of Sulfamoyl Group: The replacement of the lipophilic Chlorine (in MCPA) with the hydrophilic Sulfamoyl group likely reduces herbicidal activity significantly. Auxin receptors generally favor lipophilic substituents at the 4-position. Therefore, this molecule is likely a weak herbicide or an inactive metabolite.

Structure-Activity Relationship (SAR) Map

SAR Core Structure: (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Acid Carboxylic Acid Head (-COOH) Core->Acid Linker Ether Linker (-O-CH2-) Core->Linker Ring Phenyl Ring (Scaffold) Core->Ring Sulf Sulfonamide Tail (-SO2NH2) Core->Sulf Methyl Ortho-Methyl (-CH3) Core->Methyl Solubility & Salt Formation Solubility & Salt Formation Acid->Solubility & Salt Formation Auxin Receptor Binding (TIR1)\n(Critical spacing) Auxin Receptor Binding (TIR1) (Critical spacing) Linker->Auxin Receptor Binding (TIR1)\n(Critical spacing) Zinc Binding (CA Inhibition)\n(Primary Pharmacophore) Zinc Binding (CA Inhibition) (Primary Pharmacophore) Sulf->Zinc Binding (CA Inhibition)\n(Primary Pharmacophore) Steric Selectivity / Lipophilicity Steric Selectivity / Lipophilicity Methyl->Steric Selectivity / Lipophilicity

Caption: Functional dissection of the molecule highlighting pharmacophores for CA inhibition and Auxin activity.

Analytical Characterization

To validate the synthesis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, the following analytical signals are diagnostic:

  • IR Spectroscopy:

    • Sulfonamide: Distinct doublets for

      
       stretch at 
      
      
      
      and
      
      
      stretches at
      
      
      .
    • Carboxyl: Broad

      
       stretch (
      
      
      
      ) and strong
      
      
      stretch (
      
      
      ).
    • Ether:

      
       stretch approx 
      
      
      
      .
  • 1H-NMR (DMSO-d6):

    • 
       (s, 3H): Methyl group.
      
    • 
       (s, 2H): Methylene (
      
      
      
      ).
    • 
       (m, 3H): Aromatic protons (1,2,4-substitution pattern).
      
    • 
       (s, 2H, exchangeable): Sulfonamide 
      
      
      
      .
    • 
       (broad s, 1H): Carboxylic acid 
      
      
      
      .

References

  • Polish Patent 167510. Method of obtaining 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] (Describes the base synthesis of the phenoxyacetic acid core).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Establishes the sulfonamide pharmacophore mechanism).

  • PubChem Compound Summary. (2-Formyl-4-methylphenoxy)acetic acid.[2] (Structural analog reference for physicochemical properties).

  • Bartleby Lab Reports. 2-Methylphenoxyacetic Acid Synthesis. (Protocol for the precursor synthesis).

Sources

Identification of Furosemide Impurity A in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the identification, origin, and control of Furosemide Impurity A (Iso-Furosemide), adhering to the rigorous standards of the European Pharmacopoeia (Ph. Eur.) and current ICH guidelines.[1][2][3][4]

Executive Summary

In the high-precision landscape of pharmaceutical analysis, the identification of Furosemide Impurity A represents a specific challenge in regioisomer separation. Unlike degradation products formed through hydrolysis (such as Impurity C/CSA), Impurity A is a process-related impurity arising from the nucleophilic aromatic substitution step during synthesis.[4]

This guide provides a definitive technical workflow for the isolation, identification, and quantification of Impurity A. It addresses the critical analytical requirement: achieving baseline resolution between the active pharmaceutical ingredient (API) and its positional isomer, which shares identical molecular weight and similar physicochemical properties.

Chemical Identity and Mechanistic Origin[5][6]

The Regioisomer Challenge

It is critical to distinguish Impurity A from other common impurities.

  • Furosemide (API): 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[4][5]

  • Impurity A (Ph.[4][6][7] Eur.): 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[4][6]

Note: Impurity A is often referred to as Iso-Furosemide .[4][8] It is not the hydrolysis product (which is Impurity C, or Saluamine).

Mechanism of Formation

Impurity A is generated during the final step of Furosemide synthesis. The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid , undergoes nucleophilic aromatic substitution (


) with furfurylamine .[4]
  • Desired Pathway: Substitution at the C-2 position (activated by the ortho-carboxyl and para-sulfamoyl electron-withdrawing groups).[4]

  • Impurity Pathway: Substitution at the C-4 position (less favored but statistically significant).[4]

The formation is governed by the electronic directing effects of the substituents on the benzene ring.

Pathway Visualization

The following diagram illustrates the bifurcation in the synthesis pathway leading to the API and Impurity A.

G Precursor 2,4-dichloro-5- sulfamoylbenzoic acid API FUROSEMIDE (API) (Substitution at C-2) Precursor->API Major Pathway (Steric/Electronic Favorability) ImpurityA IMPURITY A (Iso-Furosemide) (Substitution at C-4) Precursor->ImpurityA Minor Pathway (Regioisomer Formation) Reagent Furfurylamine (Nucleophile) Reagent->API Reagent->ImpurityA

Figure 1: Bifurcation of the synthetic pathway showing the competitive formation of Furosemide and its regioisomer, Impurity A.[4][9]

Regulatory and Safety Landscape

ParameterGuidelineSpecification/Limit
Classification ICH Q3A (R2)Organic Impurity (Process-Related)
Reporting Threshold Ph. Eur. / ICH> 0.05% (for max daily dose > 1g)
Identification Threshold ICH Q3A> 0.10%
Qualification Threshold ICH Q3A> 0.15%
Toxicity Concern Structural AlertSulfonamide moiety (potential allergen); Isomerism implies unknown potency.[4]

Critical Insight: Because Impurity A is a structural isomer, it cannot be differentiated by standard Mass Spectrometry (MS) alone (identical


).[4] Chromatographic resolution is the absolute prerequisite for control.

Analytical Strategy: HPLC-UV

The separation of Furosemide and Impurity A requires a stationary phase capable of discerning the subtle shape selectivity differences between the 2-substituted and 4-substituted isomers.[4]

Method Development Logic
  • Column Selection: A C8 or C18 column is standard.[4] However, C8 (Octylsilane) is often preferred in pharmacopeial methods (Ph.[4] Eur. 0391) because it offers slightly different steric selectivity which benefits the separation of these specific regioisomers compared to the more hydrophobic C18.

  • Mobile Phase pH: The pH must be controlled (typically pH 2.0 – 3.0).

    • Reasoning: Both compounds are amphoteric (acidic carboxyl/sulfamoyl and basic secondary amine). At acidic pH, the carboxylic acid is suppressed (unionized), increasing retention and allowing hydrophobic interaction mechanisms to dominate separation.

  • Organic Modifier: Acetonitrile or Propanol/THF mixtures.[4] Acetonitrile provides sharper peaks, but THF can offer unique selectivity for aromatic isomers.

Validated Experimental Protocol (Based on Ph. Eur. Principles)

Objective: Quantify Impurity A with a resolution (


) > 2.5 relative to the Furosemide peak.
Reagents & Equipment
  • HPLC System: Agilent 1260/Waters Alliance or equivalent with PDA/UV detector.

  • Column: Phenomenex Luna C8(2) or equivalent (250 mm x 4.6 mm, 5 µm).[4]

  • Solvents: Glacial Acetic Acid (HPLC Grade), Water, Acetonitrile.[4]

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solution A: Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 700 mL of water. Adjust to pH 7.0 (Note: Some modern variations use Water/Acetic Acid pH 3.0 for better column life; the Ph. Eur. classic method uses cetrimide as an ion-pairing agent).[4]

    • Modern Alternative (Robust): Water : Acetonitrile : Glacial Acetic Acid (70 : 30 : 1 v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

  • Standard Preparation:

    • Stock Solution: Dissolve 50.0 mg of Furosemide API in 50.0 mL of Mobile Phase.

    • Impurity A Stock: Dissolve 2.0 mg of Furosemide Impurity A CRS (Certified Reference Standard) in 20.0 mL of Mobile Phase.[4][7]

    • System Suitability Solution: Mix 1.0 mL of Furosemide Stock and 1.0 mL of Impurity A Stock, dilute to 20.0 mL.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL.

    • Detection: UV absorption at 254 nm (Isosbestic point region) or 272 nm (Max absorption).[4]

    • Temperature: 25°C.

  • Run Sequence:

    • Blank -> System Suitability -> Reference Standard -> Sample (Duplicate) -> Bracketing Standard.[4]

Analytical Workflow Visualization

Workflow Sample Sample Preparation (50 mg API in Mobile Phase) Separation HPLC Separation (C8 Column, Isocratic/Gradient) Sample->Separation Detection UV Detection (254 nm) Discrimination of Isomers Separation->Detection Suitability System Suitability Check Resolution (Rs) > 2.5? Detection->Suitability DataAnalysis Data Analysis Calc: Area % vs Reference Suitability->Sample Fail (Re-equilibrate) Suitability->DataAnalysis Pass

Figure 2: Analytical workflow for the detection and quantification of Impurity A, emphasizing the critical system suitability checkpoint.

Troubleshooting & Robustness

The most common failure mode in this analysis is the co-elution of Impurity A and Furosemide, or Impurity A and Impurity C (CSA).

IssueRoot CauseCorrective Action
Poor Resolution (

)
Mobile phase pH drift.Strictly adjust pH to 2.5 ± 0.1. At higher pH, the carboxylic acid ionizes, reducing retention difference.
Peak Tailing Secondary silanol interactions.[4]Use a "base-deactivated" column (e.g., End-capped C8).[4] Add 1% THF to mobile phase to suppress silanols.[4]
Ghost Peaks Carryover of highly retained dimers (Impurity B).[4]Extend run time to 2.5x the retention time of the main peak to clear the column.
Self-Validating Check

To ensure the peak identified is indeed Impurity A and not a degradation product:

  • Stress Test: Subject the sample to 0.1N NaOH (hydrolysis).

  • Observation: If the peak increases significantly, it is likely Impurity C (CSA), not Impurity A. Impurity A is stable under mild hydrolysis relative to the amide cleavage of the API.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Furosemide Monograph 0391. European Pharmacopoeia (Ph.[4][6][7][9] Eur.) 11th Edition.

  • International Council for Harmonisation (ICH). (2006).[4][10] ICH Q3B(R2): Impurities in New Drug Products.

  • Phenomenex. (2023).[4][9] Application Note: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns.

  • National Center for Biotechnology Information (NCBI). (2024).[4] PubChem Compound Summary for Furosemide.

Sources

Mechanism of formation for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the formation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. Given the absence of a directly published synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on well-established and reliable organic chemistry transformations. Each step is detailed with mechanistic insights, experimental protocols, and the underlying scientific rationale for the chosen reactions and conditions. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Retrosynthetic Analysis

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is an aromatic compound characterized by a 2-methylphenol core, a sulfamoyl group at the 4-position, and an acetic acid moiety attached through an ether linkage. The strategic placement of these functional groups suggests potential applications in medicinal chemistry, as the phenoxyacetic acid and sulfonamide motifs are present in various biologically active molecules.

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnections are the ether linkage and the sulfonamide group. The ether can be formed via a Williamson ether synthesis, and the sulfonamide group can be introduced from a corresponding sulfonyl chloride, which in turn can be derived from an amino group via a Sandmeyer-type reaction. This leads to the following proposed synthetic pathway:

Retrosynthesis Target (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Intermediate1 (2-Methyl-4-chlorosulfonyl-phenoxy)-acetic acid Target->Intermediate1 Ammonolysis Intermediate2 (4-Amino-2-methyl-phenoxy)-acetic acid Intermediate1->Intermediate2 Sandmeyer-type Chlorosulfonylation Intermediate3 (2-Methyl-4-nitro-phenoxy)-acetic acid Intermediate2->Intermediate3 Nitro Reduction Intermediate4 2-Methyl-4-nitrophenol Intermediate3->Intermediate4 Williamson Ether Synthesis StartingMaterial2 Chloroacetic acid Intermediate3->StartingMaterial2 StartingMaterial1 2-Methylphenol (o-Cresol) Intermediate4->StartingMaterial1 Nitration Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Sandmeyer-type Chlorosulfonylation cluster_4 Step 5: Ammonolysis o-Cresol 2-Methylphenol Nitrophenol 2-Methyl-4-nitrophenol o-Cresol->Nitrophenol HNO3, H2SO4 Nitro_Ether (2-Methyl-4-nitro-phenoxy)-acetic acid Nitrophenol->Nitro_Ether ClCH2COOH, NaOH Amino_Ether (4-Amino-2-methyl-phenoxy)-acetic acid Nitro_Ether->Amino_Ether Sn, HCl or H2, Pd/C Sulfonyl_Chloride (2-Methyl-4-chlorosulfonyl-phenoxy)-acetic acid Amino_Ether->Sulfonyl_Chloride 1. NaNO2, HCl 2. SO2, CuCl2 Final_Product (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Sulfonyl_Chloride->Final_Product NH4OH

Figure 2: Proposed overall synthetic pathway.
Step 1: Nitration of 2-Methylphenol (o-Cresol)

The synthesis commences with the electrophilic nitration of 2-methylphenol. The hydroxyl and methyl groups are both activating and ortho-, para-directing. The para position to the strongly activating hydroxyl group is favored due to less steric hindrance, leading to the formation of 2-methyl-4-nitrophenol as the major product. [1][2] Mechanism: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile and attacks the electron-rich aromatic ring.

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 2-methylphenol and a solvent like ethyl acetate. [3]2. Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining a low temperature to control the exothermic reaction. [4]3. After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction by pouring the mixture into ice water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude 2-methyl-4-nitrophenol by recrystallization. [5][6] Table 1: Reagents for Nitration of o-Cresol

ReagentMolar RatioPurpose
2-Methylphenol1.0Starting material
Nitric Acid1.1Source of nitronium ion
Sulfuric Acid2.0Catalyst to generate nitronium ion
Ethyl Acetate-Solvent
Step 2: Williamson Ether Synthesis

The synthesized 2-methyl-4-nitrophenol is then subjected to a Williamson ether synthesis to introduce the acetic acid side chain. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the chloride from chloroacetic acid in an Sₙ2 reaction. [7][8][9] Mechanism: A base, such as sodium hydroxide, deprotonates the phenol to form the sodium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide + NaOH - H₂O Product Ar-O-CH₂-COOH Phenoxide->Product + ClCH₂COOH - NaCl Chloroacetic_Acid Cl-CH₂-COOH

Figure 3: Mechanism of Williamson Ether Synthesis.

Experimental Protocol:

  • Dissolve 2-methyl-4-nitrophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt. [8]2. To this solution, add a solution of chloroacetic acid.

  • Heat the reaction mixture under reflux for a specified period to ensure the completion of the reaction. [7]4. After cooling, acidify the reaction mixture with a strong acid like HCl to precipitate the product.

  • Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent to obtain pure (2-methyl-4-nitro-phenoxy)-acetic acid.

Step 3: Reduction of the Nitro Group

The nitro group of (2-methyl-4-nitro-phenoxy)-acetic acid is then reduced to a primary amine. This transformation can be achieved using various reducing agents, with a common method being the use of a metal in an acidic medium, such as tin and hydrochloric acid, or through catalytic hydrogenation. [2][10] Mechanism: The reduction of a nitro group to an amine is a multi-step process involving several intermediates. With Sn/HCl, the reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol (using Sn/HCl):

  • Suspend (2-methyl-4-nitro-phenoxy)-acetic acid in a mixture of ethanol and concentrated hydrochloric acid.

  • Add granulated tin metal portion-wise to the stirred suspension.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the amino product.

  • Filter the product, wash with water, and dry to yield (4-amino-2-methyl-phenoxy)-acetic acid.

Step 4: Sandmeyer-type Chlorosulfonylation

This step involves the conversion of the aromatic amino group to a sulfonyl chloride. This is achieved through diazotization of the amine followed by a Sandmeyer-type reaction. The diazonium salt is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. [11][12] Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then reacts with sulfur dioxide and a copper catalyst to form the sulfonyl chloride.

Experimental Protocol:

  • Dissolve (4-amino-2-methyl-phenoxy)-acetic acid in a mixture of a suitable solvent and concentrated hydrochloric acid and cool to 0-5 °C. [13]2. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride.

  • Add the cold diazonium salt solution to the SO₂/CuCl solution and allow the reaction to proceed.

  • After the reaction is complete, pour the mixture into ice water to precipitate the sulfonyl chloride.

  • Filter the product, wash with cold water, and dry to obtain (2-methyl-4-chlorosulfonyl-phenoxy)-acetic acid. [14]

Step 5: Ammonolysis of the Sulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide through ammonolysis. This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. [15][16] Mechanism: Ammonia, being a good nucleophile, attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

Experimental Protocol:

  • Dissolve the (2-methyl-4-chlorosulfonyl-phenoxy)-acetic acid in a suitable solvent.

  • Add an excess of aqueous ammonia solution to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the final product.

  • Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to obtain pure (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid.

Characterization

The final product and all intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Table 2: Suggested Analytical Characterization Methods

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and the connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -OH, -NO₂, -NH₂, -SO₂NH₂, -COOH).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Melting Point Analysis To assess the purity of the crystalline solid product.

Conclusion

This technical guide has detailed a rational and feasible multi-step synthesis for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. The proposed pathway utilizes a series of well-established and high-yielding reactions, including nitration, Williamson ether synthesis, nitro group reduction, Sandmeyer-type chlorosulfonylation, and ammonolysis. The provided experimental protocols and mechanistic insights offer a solid foundation for the laboratory synthesis of this and structurally related compounds.

References

  • PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

  • Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. 20(10), 1051. Retrieved from [Link]

  • Savoie, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • Savoie, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHYL-4-NITROPHENOL 99-53-6 wiki. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid (C9H9ClO5S). Retrieved from [Link]

  • Scribd. (2009). Aqueous Synthesis of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

  • Digital Commons @ NJIT. (1953). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Retrieved from [Link]

  • Chemija. (2007). Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. Retrieved from [Link]

  • RSC Publishing. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]

  • PMC. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PubMed. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
  • PubChem. (n.d.). 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Sulfomethyl)phenoxy]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
  • Taylor & Francis. (n.d.). Ammonolysis – Knowledge and References. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1.
  • ResearchGate. (2013). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

Sources

A Toxicological Deep-Dive: A Guide to Assessing the Degradation Products of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shifting Landscape of Drug Safety

Sulfonamides, a cornerstone of antimicrobial therapy, undergo transformation within the body and in the environment, leading to a complex array of degradation products. While the parent drug's safety profile is well-documented, the toxicological impact of these derivatives presents a significant challenge for researchers, environmental scientists, and drug development professionals. This guide provides an in-depth technical overview of the methodologies and rationale behind the toxicological assessment of sulfonamide degradation products (SDPs), moving beyond standard protocols to explain the causality behind experimental choices and the importance of a self-validating system of analysis.

The presence of these chemical derivatives in wastewater, soil, and even finished drug products necessitates a robust framework for their identification, quantification, and toxicological evaluation.[1] Regulatory bodies, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of any impurities that may arise during a drug's lifecycle.[2][3] This guide will navigate the critical steps in this assessment, from initial forced degradation studies to nuanced in vitro toxicological assays that reveal the potential for ecotoxicity, cytotoxicity, and genotoxicity.

Part 1: Generation and Identification of Degradation Products

A toxicological assessment begins with a comprehensive understanding of the potential degradation pathways. Sulfonamides can degrade through both abiotic (e.g., hydrolysis, photolysis, oxidation) and biotic (microbial metabolism) routes.[2][4] To proactively identify these degradation products, forced degradation studies are an indispensable first step.

Forced Degradation: A Proactive Approach

Forced degradation, or stress testing, intentionally exposes the drug substance to extreme conditions to accelerate the formation of degradation products.[5] The ICH Q1A(R2) guideline recommends a systematic evaluation under various stressors to understand the intrinsic stability of the molecule.[6][7][8] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which provides sufficient quantities of degradation products for analysis without being unrepresentative of real-world conditions.[6]

Key Stress Conditions for Forced Degradation Studies:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess susceptibility to breakdown in acidic environments.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo evaluate stability in alkaline conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureTo determine the potential for oxidative degradation.
Thermal Stress Temperatures in 10°C increments above accelerated stability testing (e.g., 50°C, 60°C)To identify thermally labile products.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)To reveal susceptibility to photodegradation.
Humidity 75% Relative Humidity (RH) or greaterTo assess the impact of moisture on solid-state stability.

Source: Adapted from ICH Q1A(R2) Guidelines.[6][7][8]

Following forced degradation, advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), are employed to separate, identify, and structurally elucidate the resulting degradation products.[5]

Part 2: A Tiered Approach to Toxicological Assessment

Once identified, the toxicological risk of each degradation product must be evaluated. A tiered approach, starting with broad-spectrum ecotoxicity and cytotoxicity screening and progressing to more specific assays for genotoxicity and mechanisms of action, provides a comprehensive and resource-efficient strategy.

Workflow for Toxicological Assessment of SDPs

The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of sulfonamide degradation products.

G cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Initial Toxicity Screening cluster_2 Phase 3: Advanced Toxicological Evaluation cluster_3 Phase 4: Risk Assessment & Control Forced_Degradation Forced Degradation Studies (ICH Q1A(R2)) Analytical_Methods Development of Stability-Indicating Analytical Methods (e.g., LC-MS/MS) Forced_Degradation->Analytical_Methods ID_Quant Identification & Quantification of Degradation Products Analytical_Methods->ID_Quant Ecotox Ecotoxicity Assays (e.g., Vibrio fischeri, Chlorella vulgaris) ID_Quant->Ecotox Cytotox General Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) ID_Quant->Cytotox Genotox Genotoxicity Assessment (e.g., Ames Test) Ecotox->Genotox Cytotox->Genotox Qualification Qualification of Impurities (ICH Q3B(R2)) Genotox->Qualification Idiosyncratic Idiosyncratic Toxicity Assessment (e.g., In Vitro PBMC Assay) Idiosyncratic->Qualification Pathway_Analysis Mechanism of Action / Pathway Analysis Pathway_Analysis->Qualification Specification Setting Specification Limits Qualification->Specification

Caption: A structured workflow for the toxicological assessment of sulfonamide degradation products.

Tier 1: Ecotoxicity Screening

Given the environmental prevalence of sulfonamides, ecotoxicity testing is a critical first step. Standardized assays using representative organisms from different trophic levels provide a baseline understanding of environmental risk. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.[4][9][10]

This assay is a rapid and sensitive screening tool for acute aquatic toxicity. A. fischeri are marine bacteria that naturally emit light as a byproduct of their metabolism.[11] A reduction in luminescence upon exposure to a test substance indicates metabolic inhibition and, therefore, toxicity.[11][12]

Step-by-Step Methodology:

  • Bacterial Preparation: Reconstitute freeze-dried A. fischeri bacteria in a reconstitution solution. Allow the suspension to stabilize at 15°C for 15-30 minutes.

  • Sample Preparation: Prepare a series of dilutions of the sulfonamide degradation product in a 2% NaCl solution. A negative control (2% NaCl solution) and a positive control (e.g., zinc sulfate) should be included.

  • Exposure: In temperature-controlled cuvettes (15°C), add 500 µL of the bacterial suspension to 500 µL of each sample dilution.

  • Luminescence Measurement: Measure the initial luminescence (I₀) immediately after mixing.

  • Incubation: Incubate the cuvettes at 15°C for a defined contact time, typically 15 and 30 minutes.[13]

  • Final Measurement: After the incubation period, measure the final luminescence (Iₜ).

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. The Effective Concentration that causes a 50% reduction in luminescence (EC₅₀) is then determined using statistical methods.[13][14]

This test assesses the effects of a substance on the growth of a freshwater green alga, a primary producer in aquatic ecosystems.[15][16][17]

Step-by-Step Methodology:

  • Algal Culture: Use an exponentially growing culture of Chlorella vulgaris.

  • Test Setup: In sterile flasks, add the algal inoculum to a nutrient-rich growth medium containing a range of concentrations of the degradation product. Typically, five concentrations are tested in triplicate.[15]

  • Incubation: Incubate the flasks for 72 hours under continuous fluorescent illumination and controlled temperature (21-24°C).[15]

  • Growth Measurement: Measure the algal biomass (cell concentration) at least every 24 hours using a cell counter or spectrophotometer.

  • Data Analysis: For each concentration, calculate the average specific growth rate. The inhibition of growth is then plotted against the logarithm of the test substance concentration to determine the EC₅₀.[15]

Comparative Ecotoxicity Data:

CompoundTest OrganismEndpointResult (mg/L)Reference
SulfacetamideChlorella vulgarisEC₅₀108.5[18]
SulfathiazoleChlorella vulgarisEC₅₀32.2[18]
SulfamethoxazoleChlorella vulgarisEC₅₀12.8[18]
SulfadiazineChlorella vulgarisEC₅₀1.1[18]
SulfamethoxazoleVibrio fischeriEC₅₀ (15 min)>100[19]

Note: Data for specific degradation products is often sparse in consolidated formats and may require targeted literature searches for individual compounds.

Part 3: Assessing Human Health Risks

Beyond environmental concerns, the direct toxicological impact on human health is paramount, especially for degradation products present in final pharmaceutical formulations.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes, potentially leading to cancer.[20] The Ames test is a widely used initial screen for mutagenicity.[20][21]

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[21] The assay determines if a chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21]

Step-by-Step Methodology:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[1]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (e.g., S9 fraction from rat liver homogenate). This is crucial as some chemicals only become mutagenic after being metabolized.[22]

  • Exposure: In separate tubes, mix the test bacteria, the degradation product at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[1]

If a degradation product shows potential for genotoxicity, it must be controlled to stringent levels, often below the Threshold of Toxicological Concern (TTC).[20][23]

Tier 3: Idiosyncratic Toxicity and Mechanistic Insights

Some of the most severe adverse reactions to sulfonamides are idiosyncratic, meaning they occur unpredictably in a small subset of patients. Research has implicated reactive metabolites, specifically hydroxylamine and nitroso derivatives, as the causative agents.[24][25][26]

The primary pathway for sulfonamide metabolism is N-acetylation, which leads to safe excretion. However, a secondary pathway mediated by cytochrome P450 enzymes (primarily CYP2C9) can oxidize the sulfonamide's aromatic amine to a hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine, SMX-HA).[27] This hydroxylamine can be further oxidized to a highly reactive nitroso metabolite (SMX-NO).[24][27]

These reactive metabolites can cause direct cytotoxicity and act as haptens, binding to proteins and triggering an immune response. This process is often associated with oxidative stress and the depletion of cellular glutathione (GSH), a key antioxidant.[28][29][30] Individuals with a slower acetylation rate or a reduced capacity to detoxify these reactive metabolites are at a higher risk for these adverse reactions.[25]

G cluster_0 Metabolic Pathways cluster_1 Cellular Toxicity Cascade Sulfonamide Parent Sulfonamide (e.g., Sulfamethoxazole) Acetylation N-Acetylation (Major Pathway) Sulfonamide->Acetylation N-acetyltransferase Oxidation Oxidation (CYP2C9) (Minor Pathway) Sulfonamide->Oxidation Cytochrome P450 Excretion Safe Excretion Acetylation->Excretion Hydroxylamine Hydroxylamine Metabolite (SMX-HA) Oxidation->Hydroxylamine Nitroso Nitroso Metabolite (SMX-NO) Hydroxylamine->Nitroso Auto-oxidation / P450 Oxidative_Stress Oxidative Stress (ROS Formation) Nitroso->Oxidative_Stress GSH_Depletion GSH Depletion Nitroso->GSH_Depletion Protein_Binding Protein Binding (Hapten Formation) Nitroso->Protein_Binding Cytotoxicity Direct Cytotoxicity (esp. CD8+ Cells) Oxidative_Stress->Cytotoxicity GSH_Depletion->Cytotoxicity Immune_Response Immune Response (Hypersensitivity) Protein_Binding->Immune_Response

Caption: Proposed mechanism for sulfonamide idiosyncratic toxicity via reactive metabolites.

This assay assesses the susceptibility of an individual's immune cells to the toxic effects of reactive metabolites, providing a powerful tool for investigating idiosyncratic toxicity.[25][31]

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh, heparinized blood from healthy volunteers using Ficoll-Paque density gradient centrifugation.

  • Metabolite Synthesis: Synthesize the hydroxylamine metabolite of the sulfonamide of interest (e.g., SMX-HA). This is a critical step as these metabolites are typically not commercially available.[26]

  • Cell Culture and Exposure: Culture the isolated PBMCs in a suitable medium. Expose the cells to a range of concentrations of the hydroxylamine metabolite. The parent drug should be used as a negative control.

  • Cytotoxicity Assessment: After a 24-48 hour incubation period, assess cell viability using a validated method such as:

    • MTT Assay: Measures mitochondrial activity.

    • Trypan Blue Exclusion: Differentiates viable from non-viable cells.

    • Annexin V/Propidium Iodide Staining: Detects apoptosis and necrosis via flow cytometry.[32]

  • Data Analysis: Calculate the percentage of cell death for each concentration and determine the LD₅₀ (the concentration of metabolite required to cause 50% cytotoxicity).[31] Studies have shown that PBMCs from individuals with a history of sulfonamide hypersensitivity exhibit significantly increased toxicity in this assay.[25]

Key Toxicity Findings for Reactive Metabolites:

MetaboliteCell TypeObservationFindingReference
SMX-HAHuman PBMCsApoptosisInduces significant cell death in CD8+ cells[32]
SMX-HADog MNLsCytotoxicityLD₅₀ < 100 µM in susceptible Dobermans[31]
SMX-HAHuman LymphocytesCytotoxicity400 µM produced 62% cell death[26]
Nitroso-SMXHuman LymphocytesCytotoxicitySignificantly more toxic than SMX-HA[24]

Part 4: Regulatory Qualification and Setting Specifications

The culmination of the toxicological assessment is the qualification of the degradation product. Qualification is the process of acquiring and evaluating data to establish the biological safety of a degradation product at a specified level.[33]

The ICH Q3B(R2) guideline provides a decision tree and defined thresholds for reporting, identification, and qualification of degradation products in new drug products.[2][33][34][35]

ICH Q3B(R2) Qualification Thresholds:

Maximum Daily DoseQualification Threshold
≤ 10 mg1.0% or 50 µg TDI, whichever is lower
> 10 mg - 100 mg0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g0.2% or 3 mg TDI, whichever is lower
> 2 g0.15%

TDI = Total Daily Intake. Source: ICH Q3B(R2) Guideline.[2]

If the level of a degradation product exceeds the qualification threshold, a comprehensive safety assessment is required.[2][33] If the toxicological data indicates an acceptable safety profile at the observed concentration, the degradation product is considered "qualified." This data then informs the setting of acceptance criteria (specifications) for the final drug product, ensuring that each batch released to the market is safe and effective.

Conclusion

The toxicological assessment of sulfonamide degradation products is a complex but essential undertaking. It requires a multi-faceted approach that integrates analytical chemistry, in vitro toxicology, and a thorough understanding of regulatory expectations. By moving from broad ecotoxicity screening to specific mechanistic studies, researchers can build a comprehensive safety profile for these compounds. This ensures not only the quality and safety of pharmaceutical products but also mitigates the potential for adverse environmental and human health impacts, upholding the highest standards of scientific integrity and patient care.

References

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ECHA. OECD and EU test guidelines. European Chemicals Agency. Available at: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • EMA. (2003). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Pharma Compliance. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available at: [Link]

  • A3P. Qualification impurities for Human Use. Association for Products and Processes in the Pharmaceutical and Related Industries. Available at: [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Naisbitt, D. J., et al. (1999). Time-course of Toxicity of Reactive Sulfonamide Metabolites. British Journal of Clinical Pharmacology. Available at: [Link]

  • Jenkins, G. J. S., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Wikipedia. (2023). Ames test. Available at: [Link]

  • IVAMI. Ecotoxicity - Luminescence inhibition test with Vibrio (Aliivibrio) fischeri. Instituto Valenciano de Microbiología. Available at: [Link]

  • GOV.UK. Guidance on genotoxicity testing and evaluation of impurities in chemical substances. Available at: [Link]

  • GenEvolutioN. (2025). Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. Available at: [Link]

  • ICH. (2006). Q3B(R2) Guideline.pdf. International Council for Harmonisation. Available at: [Link]

  • OECD. (2011). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems. Available at: [Link]

  • Smithers. Ecotoxicology: OECD Standards I Testing Services. Available at: [Link]

  • Aptissen. OECD 201: alga growth inhibition test - limit test and EC50 – GLP. Available at: [Link]

  • Baran, W., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere. Available at: [Link]

  • OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Organisation for Economic Co-operation and Development. Available at: [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Phytosafe. OECD 201. Available at: [Link]

  • Hess, D. A., et al. (2000). Proposed mechanism of sulfonamide adverse reactions. ResearchGate. Available at: [Link]

  • Rieder, M. J., et al. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine. Available at: [Link]

  • ECHA CHEM. Toxicity to aquatic algae and cyanobacteria. European Chemicals Agency. Available at: [Link]

  • ibacon GmbH. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available at: [Link]

  • Witte, B., et al. (2020). Bacterial Toxicity Testing: Modification and Evaluation of the Luminescent Bacteria Test and the Respiration Inhibition Test. Processes. Available at: [Link]

  • Hess, D. A., et al. (1999). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. FASEB Journal. Available at: [Link]

  • MicroBioTests Inc. Aliivibrio fischeri luminescent bacteria toxicity test. Available at: [Link]

  • Ecotox Centre. Test with Luminescent Bacteria. Available at: [Link]

  • Environment Canada. (2017). Biological test method for determining toxicity of sediment using luminescent bacteria: chapter 2. Available at: [Link]

  • Rieder, M. J., et al. (1988). Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Winter, A., et al. (2011). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprimsulfamet. British Journal of Clinical Pharmacology. Available at: [Link]

  • van der Walle, H. B., et al. (1995). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Chemical Research in Toxicology. Available at: [Link]

  • Sun, P., et al. (2024). Acute toxicity of binary mixtures for quorum sensing inhibitors and sulfonamides against Aliivibrio fischeri: QSAR investigations and joint toxic actions. Ecotoxicology and Environmental Safety. Available at: [Link]

  • De Vaugelade, S., et al. (2020). EC 50 (ppm) determined for the Vibrio fischeri bacteria after... ResearchGate. Available at: [Link]

  • Trepanier, L. A., et al. (1997). An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs. Veterinary Immunology and Immunopathology. Available at: [Link]

  • El-Sheikh, A., et al. (2018). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. Available at: [Link]

  • Liu, W., et al. (2020). Ecotoxicological effects of sulfonamides and fluoroquinolones and their removal by a green alga (Chlorella vulgaris) and a cyanobacterium (Chrysosporum ovalisporum). Environmental Pollution. Available at: [Link]

  • Mitik-Dineva, N., et al. (2019). Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method. Luminescence. Available at: [Link]

  • Schmitt, E. J., et al. (2007). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. ResearchGate. Available at: [Link]

  • Cribb, A. E., et al. (1993). Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity. Drug Metabolism and Disposition. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Detection of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and initial validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. This guide is intended for researchers, analytical scientists, and drug development professionals. The methodology is built upon a systematic approach, starting with an analysis of the analyte's physicochemical properties to inform the rational selection of chromatographic parameters, including stationary phase, mobile phase composition, pH, and detection wavelength. The protocol details the screening of conditions, optimization of the separation, and concludes with system suitability testing and an overview of validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.

Introduction

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a compound of interest in pharmaceutical development due to its structural motifs, which include a phenoxyacetic acid group and a sulfonamide group. Accurate and precise quantification of this analyte is critical for purity assessments, stability studies, and quality control throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

The development of a successful HPLC method, however, is not trivial. It requires a thorough understanding of the analyte's chemical nature and its interaction with the chromatographic system.[2] This guide explains the causality behind experimental choices, ensuring the developed method is not only effective but also robust and scientifically sound.

Analyte Properties & Strategic Implications

The molecule possesses a carboxylic acid group and a sulfonamide group.

  • Carboxylic Acid: This group is acidic, with an estimated pKa between 3 and 5.

  • Sulfonamide: The sulfonamide proton is weakly acidic, typically with a pKa around 9-10.

  • Polarity: The presence of multiple polar functional groups (carboxyl, sulfamoyl, ether) suggests the molecule is moderately polar. The predicted octanol-water partition coefficient (XLogP3-AA) for structurally similar compounds like 2-[4-(methanesulfonamidomethyl)phenoxy]acetic acid is 0.4, indicating some hydrophilicity.[3]

These properties dictate our strategic choices for the HPLC method.

PropertyEstimated Value/CharacteristicImplication for HPLC Method DevelopmentSource
Structure Contains Carboxylic Acid & SulfonamideWeakly acidic analyte. Mobile phase pH will be critical for controlling ionization, retention, and peak shape.N/A
pKa (Carboxylic Acid) ~3-5To ensure the analyte is in a single, non-ionized form for good retention and symmetric peaks in RP-HPLC, the mobile phase pH should be set at least 1.5-2 units below the pKa. A pH of ~2.5-3.0 is a logical starting point.[2][4]
Polarity (logP) Moderately Polar (Est. XLogP3-AA ~0.4-2.4)The compound may be poorly retained on traditional C18 columns with highly aqueous mobile phases. A column designed for polar analyte retention (e.g., AQ-C18, polar-embedded, or phenyl-hexyl) is recommended.[3][5][6]
UV Absorbance Aromatic Ring SystemThe phenyl ring suggests strong UV absorbance, making UV detection a suitable choice. A wavelength scan is required to determine the absorbance maximum (λmax) for optimal sensitivity.N/A
Logical Framework for Method Development

The following diagram illustrates the logical flow from analyte properties to the final validated HPLC method.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Parameter Selection cluster_2 Experimental Stages Analyte Analyte Properties (pKa, Polarity, UV) Column Column Selection (e.g., AQ-C18) Analyte->Column Polarity MobilePhase Mobile Phase pH (e.g., pH 2.5-3.0) Analyte->MobilePhase pKa Wavelength Detection λ (UV Scan) Analyte->Wavelength Chromophore Screening Screening & Feasibility Column->Screening MobilePhase->Screening Wavelength->Screening Organic Organic Modifier (ACN vs. MeOH) Organic->Screening Optimization Optimization (Gradient, Flow Rate) Screening->Optimization Promising Conditions Validation Validation (ICH Q2R1) Optimization->Validation Final Method

Caption: Method Development Workflow.

Experimental Protocols

Materials and Equipment
  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Orthophosphoric Acid, Potassium Phosphate Monobasic, Ultra-pure water.

  • (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Reference Standard: Purity >98%.

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm (Recommended for initial screening)

    • Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm (Alternative for selectivity)

    • Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (General purpose)[7]

  • Data Acquisition Software: Empower, Chromeleon, or similar.

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile:Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. This solution will be used for method development and system suitability.

  • UV Wavelength Determination: Inject the Working Standard Solution and perform a DAD scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Protocol 2: Initial Method Screening

Rationale: The goal of this stage is to find a set of conditions that provides adequate retention (k' between 2 and 10) and acceptable peak shape for the analyte. Given the analyte's acidic nature, controlling the mobile phase pH is paramount.[4] We will screen two common organic modifiers (Acetonitrile and Methanol) and a suitable reversed-phase column designed for polar compounds.

Chromatographic Conditions for Screening:

ParameterCondition ACondition B
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µmWaters Atlantis T3 C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 15 min; Hold at 95% B for 3 min; Re-equilibrate at 5% B for 5 min5% to 95% B in 15 min; Hold at 95% B for 3 min; Re-equilibrate at 5% B for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at determined λmaxUV at determined λmax
Injection Vol. 5 µL5 µL

Procedure:

  • Equilibrate the system with Condition A for at least 20 minutes.

  • Inject the Working Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and efficiency (plate count).

  • Repeat steps 1-3 for Condition B.

  • Compare the results. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.[8] Choose the superior organic modifier for the optimization stage.

Protocol 3: Method Optimization

Rationale: Once a suitable organic modifier and column are selected, the gradient profile and flow rate are optimized to achieve the desired resolution from any impurities and a reasonable run time.

Procedure:

  • Gradient Optimization: Based on the elution time from the screening run, adjust the gradient slope.

    • If the peak elutes too early, start with a lower initial %B or use a shallower gradient (e.g., 5% to 60% B in 15 min).

    • If the peak elutes too late, increase the initial %B or use a steeper gradient (e.g., 20% to 95% B in 10 min).

  • Flow Rate Adjustment: Adjust the flow rate to balance analysis time and efficiency. For a 4.6 mm ID column, flow rates between 1.0 and 1.5 mL/min are typical. Increasing the flow rate will decrease run time but may reduce efficiency.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 40 °C). Higher temperatures decrease viscosity (lower backpressure) and can improve peak shape but may affect selectivity. 30-40 °C is a good range to ensure reproducibility.

Protocol 4: Final Method and System Suitability Testing (SST)

Rationale: Before analyzing any samples, the performance of the final optimized method must be verified using a System Suitability Test (SST). This ensures the chromatographic system is operating correctly.[1][9] The criteria should be based on established guidelines like the USP <621>.[10]

Optimized Method Example:

ParameterFinal Optimized Condition
Column Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 80% B in 12 min, then return to initial conditions
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection UV at 230 nm (Example λmax)
Injection Vol. 5 µL

System Suitability Procedure:

  • Equilibrate the system with the final method conditions.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed suitable for use if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate secondary interactions (e.g., with residual silanols) or column degradation.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Measures the precision of the injector and detector over replicate injections.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Measures the precision and stability of the pumping system.
Overview of Method Validation

Once the method is developed and deemed suitable, it must be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[11][12][13] The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

Validation ValidatedMethod Validated Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOQ Limit of Quantitation LOQ->ValidatedMethod

Caption: Core Parameters for Method Validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of test results to the true value. Determined by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a detailed, science-driven framework for developing a robust RP-HPLC method for the analysis of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. By systematically evaluating the analyte's properties and logically progressing through screening, optimization, and system suitability, a reliable and reproducible method can be established. This foundational method can then be fully validated according to ICH guidelines to support various stages of pharmaceutical development and quality control.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf]
  • Kalousis, P., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [URL: https://www.researchgate.net/publication/319483329_HPLC_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_THE_DETERMINATION_OF_SULFONAMIDES_RESIDUES_IN_MILK_SAMPLES]
  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [URL: https://www.uspbpep.com/pdf/guidelines/usp31nf26s1_c621.pdf]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Grzegorz, B., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384814/]
  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [URL: https://www.usp.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-08/CLG-SUL4.pdf]
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Agilent Technologies. (n.d.). Revisions per USP 621. [URL: https://www.agilent.com/en/promotions/usp-621]
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [URL: https://www.mdpi.com/2305-6304/10/4/146]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [URL: https://www.waters.com/webassets/cms/library/docs/wpp51.pdf]
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures-Text-and-Methodology.pdf]
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [URL: https://www.agilent.
  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. [URL: https://www.chromatographyonline.com/view/column-selection-for-reversed-phase-hplc]
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [URL: https://www.advanced-materials-tech.com/wp-content/uploads/2023/11/139-HALO-Reversed-Phase-Guidebook-231121.pdf]
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [URL: https://www.labtech.com.tn/wp-content/uploads/2024/05/A-Comprehensive-Guide-to-Selecting-HPLC-Columns.pdf]
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [URL: https://www.glsciences.com/technologies/hplc-columns/]
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. [URL: https://www.chromatographyonline.com/view/top-three-hplc-method-development-tips]
  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [URL: https://www.scribd.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [URL: https://www.agilent.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [URL: https://phenomenex.blob.core.windows.net/documents/c47659a5-726a-4a4a-950a-e8f005c2e55a.pdf]
  • ResearchGate. (2014, August 29). HPLC method development - can anyone help? [URL: https://www.researchgate.net/post/HPLC_method_development-can_anyone_help]
  • PubChem. (n.d.). 2-[4-(2-Phenylethylsulfamoyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3704629]
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, phenoxy-, methyl ester (CAS 2065-23-8). [URL: https://www.chemeo.com/cid/77-493-2/Acetic-acid-phenoxy-methyl-ester.pdf]
  • PubChem. (n.d.). 2-[4-(Sulfomethyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9881349]
  • ChemBK. (n.d.). 2-Methyl-4-chlorophenoxy acetic acid. [URL: https://www.chembk.com/en/chem/2-Methyl-4-chlorophenoxy%20acetic%20acid]
  • PubChem. (n.d.). 2-[4-(Methanesulfonamidomethyl)phenoxy]acetic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28287298]
  • Inxight Drugs. (n.d.). 2-(2-METHYLPHENOXY)ACETIC ACID. [URL: https://drugs.
  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1878495]

Sources

LC-MS/MS parameters for analyzing Furosemide Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Quantitation of Furosemide Impurity A (Iso-Furosemide)

Executive Summary

Objective: To establish a robust, validated LC-MS/MS protocol for the specific quantitation of Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid) in the presence of the parent drug. Challenge: Impurity A is a positional isomer of Furosemide. Both compounds share the same molecular formula (


) and monoisotopic mass (330.007 Da). Consequently, they exhibit identical precursor ions (

329.0) and overlapping fragmentation patterns, rendering standard mass discrimination impossible. Solution: This protocol utilizes a Biphenyl stationary phase to exploit

interactions for superior chromatographic selectivity, ensuring baseline resolution (

) prior to MS/MS detection.

Scientific Background & Mechanistic Insight

The Isomeric Challenge

Regulatory bodies (ICH Q3A/B, Ph. Eur., USP) require stringent control of impurities. Furosemide Impurity A (often called Iso-Furosemide) arises during synthesis or degradation.

  • Furosemide (Parent): 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid.

  • Impurity A (Isomer): 2-chloro-4-(furfurylamino)-5-sulfamoylbenzoic acid.

The structural difference lies solely in the swapping of the chlorine and furfurylamino groups on the benzene ring. Standard C18 columns often fail to separate these species adequately due to their nearly identical hydrophobicity (logP).

IsomerComparison cluster_0 The Isomeric Conflict (m/z 329.0) Parent Furosemide (API) Substituents: 2-Amino, 4-Chloro Retention: Hydrophobic + H-Bonding Problem Identical Precursor & Product Ions (Mass Spectrometer Blindness) Parent->Problem Impurity Impurity A (Iso-Furosemide) Substituents: 2-Chloro, 4-Amino Retention: Hydrophobic + H-Bonding Impurity->Problem Solution Required Strategy: Orthogonal Selectivity (Pi-Pi Interaction) Problem->Solution Requires Chromatographic Resolution

Figure 1: Structural isomerism creates a "mass blindness" effect, necessitating chromatographic separation.[1]

Method Development Strategy

Stationary Phase Selection: Why Biphenyl?

While C18 columns rely on hydrophobic interaction, Biphenyl columns offer a dual mechanism:[1]

  • Hydrophobicity: Comparable to C18.

  • 
     Interactions:  The biphenyl ring on the stationary phase interacts strongly with the furan ring and the electron-deficient benzene ring of the analytes. The positional difference of the electron-withdrawing Chlorine atom alters the 
    
    
    
    -cloud density, creating a significant selectivity difference between Furosemide and Impurity A that C18 cannot achieve.
Mobile Phase Chemistry
  • Ionization Mode: Negative ESI is mandatory due to the acidic carboxylic acid and sulfonamide moieties.

  • Buffer Selection: Ammonium Acetate (10 mM) is preferred over Formic Acid alone.

    • Reasoning: While Formic Acid provides protons, Furosemide is acidic (

      
      ). At neutral to slightly acidic pH (pH 4.5–6.0), the ionization efficiency in negative mode is stabilized, and peak shape is improved by preventing mixed-mode interactions with residual silanols.
      

Detailed Experimental Protocol

Equipment & Reagents
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis, or Waters Xevo TQ-XS).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm or 1.7 µm.

  • Reagents: LC-MS Grade Methanol, Acetonitrile, Ammonium Acetate, Glacial Acetic Acid.

LC Parameters
ParameterSettingRationale
Column Temp 40°CEnhances mass transfer and reduces backpressure.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Injection Vol 2–5 µLMinimize band broadening; prevent overload.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid)Buffer controls ionization state; pH 4.5 ensures stability.
Mobile Phase B MethanolMeOH provides better selectivity for aromatic isomers than ACN.

Gradient Profile:

  • 0.0 min: 30% B

  • 1.0 min: 30% B (Isocratic hold to focus analytes)

  • 6.0 min: 70% B (Slow ramp to separate isomers)

  • 6.1 min: 95% B (Wash)

  • 8.0 min: 95% B

  • 8.1 min: 30% B (Re-equilibration)

  • 10.0 min: Stop

MS/MS Parameters (Negative ESI)
  • Source: ESI Negative (

    
    )
    
  • Spray Voltage: -2500 V to -4500 V (Instrument dependent)

  • Source Temp: 450°C (Ensure desolvation of aqueous buffer)

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Type
Furosemide 329.0285.050-20Quantifier (Loss of

)
Furosemide 329.0205.050-35Qualifier
Impurity A 329.0285.050-20Quantifier
Impurity A 329.0205.050-35Qualifier

Note: Since transitions are identical, identification relies entirely on Retention Time (RT). Impurity A typically elutes after Furosemide on a Biphenyl column due to stronger


 retention.

Workflow & Decision Logic

Workflow cluster_Check System Suitability Start Sample Prep (Dilute in Mobile Phase A) LC UHPLC Separation (Biphenyl Column) Start->LC MS MS/MS Detection (Neg ESI, MRM 329>285) LC->MS Resolution Check Resolution (Rs) Target: > 1.5 MS->Resolution Pass Quantify Impurity A (External Std Method) Resolution->Pass Yes Fail Adjust Gradient Slope or Lower %B Start Resolution->Fail No

Figure 2: Operational workflow emphasizing the critical resolution check.

Validation & Quality Control

To ensure the trustworthiness of this method, the following validation parameters (based on ICH Q2) must be met:

  • Specificity (Critical): Inject a mixture of Furosemide API (

    
    ) and Impurity A (
    
    
    
    ).
    • Acceptance Criteria: Resolution (

      
      ) between the two peaks must be 
      
      
      
      (baseline separation).
  • Linearity: Prepare calibration standards for Impurity A from 1 ng/mL to 1000 ng/mL.

    • Acceptance Criteria:

      
      .
      
  • Sensitivity (LOQ): Determine the concentration where Signal-to-Noise (S/N)

    
    .
    
    • Target: LOQ should be

      
       of the API concentration (reporting threshold).
      
  • Carryover: Inject a blank after the highest standard.

    • Acceptance Criteria: Peak area in blank

      
       of the LOQ area.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Impurity A & API Insufficient selectivity; Gradient too steep.Switch to Methanol (from ACN); flatten the gradient slope between 4-8 mins.
Low Sensitivity (Neg Mode) pH too low (suppression) or source temp too low.Adjust aqueous phase to pH 4.5–5.0; Increase source temp to 500°C.
RT Shift Column equilibration issue or pH drift.Ensure 5 column volumes of re-equilibration; Prepare fresh buffer daily.

References

  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . Furosemide Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity A as 2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid).[5]

  • Phenomenex . LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® Biphenyl Column. Application Note. (Demonstrates Biphenyl selectivity for Furosemide related compounds).

  • LGC Standards . Furosemide Impurity A Reference Material Data Sheet. (Confirms structure and physical properties).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for validation protocols).

  • PubChem . Compound Summary: Furosemide Impurity A (CAS 4818-59-1).[5][6][7][2][3][4] National Library of Medicine.

Sources

Strategic Approaches for the Robust Extraction of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This technical note provides a comprehensive guide for the extraction of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, an acidic therapeutic agent, from human plasma. The accurate quantification of this analyte in a complex biological matrix is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] This document details three distinct, well-established extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a detailed, step-by-step procedure, an explanation of the underlying scientific principles, and an evaluation of its relative merits and drawbacks. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to select and implement an extraction technique that aligns with their specific analytical objectives, whether for high-throughput screening or rigorous regulatory submission. All methodologies are presented within the framework of established international bioanalytical guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Bioanalytical Imperative

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a molecule characterized by a carboxylic acid moiety, rendering it acidic and ionizable under physiological conditions. The primary challenge in its bioanalysis lies in efficiently separating it from endogenous plasma components—such as proteins, phospholipids, and salts—that can interfere with downstream analysis, compromise assay sensitivity, and affect the accuracy of quantification.[1][4] The process of developing and validating a bioanalytical method is a critical step in drug development, governed by stringent regulatory standards set forth by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3][5] A robust extraction procedure is the cornerstone of a successful bioanalytical method, designed to deliver a clean, concentrated extract with high, reproducible recovery of the analyte.

Analyte Properties & Strategic Foundation

The chemical structure of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is key to designing a selective extraction strategy.

  • Primary Ionizable Group: The carboxylic acid (-COOH) group is the most acidic functional group. At a pH greater than its pKa (typically ~3-5 for carboxylic acids), it will be deprotonated to its anionic carboxylate form (-COO⁻). At a pH at least 2 units below its pKa, it will be predominantly in its neutral, protonated form.

  • Extraction Principle: This pH-dependent ionization is the fundamental lever we can pull. By adjusting the pH of the plasma sample, we can modulate the analyte's polarity and its affinity for different chemical environments, which is the core principle behind LLE and SPE.[6][7] Acidic drugs like this tend to bind to plasma proteins, so disruption of this binding is also a critical step.[1]

Method 1: Protein Precipitation (PPT)

A rapid and straightforward approach, ideal for early-stage discovery, high-throughput screening, or when sample volume is limited.

Principle of the Method This technique relies on the addition of a water-miscible organic solvent, most commonly acetonitrile (ACN), to the plasma sample.[8] The organic solvent disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[9] The analyte of interest, being a small molecule, remains in the supernatant, which can then be separated by centrifugation.[10]

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow Plasma 100 µL Plasma Sample (Spiked with Internal Standard) AddACN Add 300 µL cold ACN (ACN:Plasma = 3:1 v/v) Plasma->AddACN Precipitating Agent Vortex Vortex to Mix (30-60 seconds) AddACN->Vortex Denaturation Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex->Centrifuge Pellet Proteins Supernatant Collect Supernatant Centrifuge->Supernatant Separation Analyze Analyze via LC-MS/MS (Directly or after evaporation/reconstitution) Supernatant->Analyze Final Extract

Caption: High-level workflow for protein precipitation.

Detailed Protocol: Acetonitrile Precipitation

  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A 3:1 ratio of ACN to plasma is highly effective for protein removal.[11]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[12]

  • Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate.

  • The supernatant can be injected directly for LC-MS/MS analysis, or preferably, evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution.

Scientist's Note: While fast, PPT is the least selective method. It does not effectively remove other endogenous components like phospholipids, which are a major cause of matrix effects (specifically ion suppression) in LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

A classic technique that offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases.

Principle of the Method LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.[13] For an acidic analyte like (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, we first acidify the plasma sample. This protonates the carboxylic acid group, making the molecule neutral and significantly more hydrophobic. It will then preferentially partition into a water-immiscible organic solvent, leaving polar, water-soluble interferences behind in the aqueous layer.[7]

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow Plasma 200 µL Plasma Sample (Spiked with IS) Acidify Acidify Sample (e.g., with 1% Formic Acid) Plasma->Acidify pH Adjustment AddSolvent Add 1 mL Organic Solvent (e.g., MTBE) Acidify->AddSolvent Extraction Solvent Mix Vortex/Mix Vigorously (2-5 minutes) AddSolvent->Mix Partitioning Centrifuge Centrifuge for Phase Separation (e.g., 3,000 x g, 5 min) Mix->Centrifuge Separation Collect Collect Organic Layer (Supernatant) Centrifuge->Collect Isolation Evaporate Evaporate & Reconstitute Collect->Evaporate Final Prep

Caption: General workflow for pH-adjusted LLE.

Detailed Protocol: Acidic Extraction with MTBE

  • Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of 1% (v/v) formic acid in water to acidify the sample to a pH < 3.

  • Add 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard. MTBE is an excellent choice due to its low miscibility with water and good extraction efficiency for moderately polar compounds.[14]

  • Cap the tube and vortex vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. A layer of precipitated protein will often form at the interface.[15]

  • Carefully transfer the upper organic layer (~900 µL) to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Scientist's Note: The choice of organic solvent is critical. Ethyl acetate is another common choice. The key is to select a solvent that provides good recovery for the analyte while minimizing the co-extraction of interfering substances. Emulsion formation can sometimes be an issue, which can be mitigated by centrifugation or the addition of salt.[16]

Method 3: Solid-Phase Extraction (SPE)

The most powerful and selective technique, providing the cleanest extracts and highest analyte concentration, making it the gold standard for regulatory-compliant validation.[17]

Principle of the Method SPE is a form of digital (step-wise) chromatography that isolates analytes from a liquid sample by partitioning them between the liquid phase and a solid stationary phase packed in a cartridge or well plate. For (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, a Mixed-Mode Anion Exchange (MAX) sorbent is ideal. This sorbent has both reversed-phase (for retaining hydrophobic molecules) and anion-exchange (for retaining negatively charged molecules) properties.

The strategy is as follows:

  • Load: The plasma sample is loaded at a high pH (e.g., pH > 7), where the analyte is deprotonated (anionic) and binds strongly to the positive charges of the anion-exchange sorbent.

  • Wash: The cartridge is washed with a mild organic solvent to remove hydrophobic interferences (lipids) and then with an aqueous base to remove water-soluble impurities. The analyte remains bound.

  • Elute: An acidic elution solvent is used to neutralize the analyte's charge, disrupting its ionic bond with the sorbent and allowing it to be eluted.

Experimental Workflow: Solid-Phase Extraction (MAX)

cluster_2 Solid-Phase Extraction (MAX) Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/High pH Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated at high pH) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Base) Load->Wash1 Wash2 5. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 6. Elute (Acidified Organic Solvent) Wash2->Elute Final Evaporate & Reconstitute Elute->Final

Caption: Step-wise workflow for Mixed-Mode Anion Exchange SPE.

Detailed Protocol: Mixed-Mode Anion Exchange (MAX) SPE

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide in water to ensure the analyte is fully deprotonated.

  • Condition: Pass 1 mL of methanol through the MAX SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water to remove hydrophilic interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove moderately hydrophobic, uncharged interferences like phospholipids.

  • Elute: Elute the analyte by passing 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) through the cartridge into a clean collection tube.

  • Finalize: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

Scientist's Note: SPE method development is more involved than PPT or LLE, but the resulting extract purity is unparalleled, significantly reducing matrix effects and improving assay robustness, which is essential for methods intended for regulatory submission.[16][17]

Method Comparison Summary

The selection of an appropriate extraction technique is a balance between the required data quality and available resources.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateVery High
Expected Recovery 85-105%70-95%>90%
Matrix Effect High PotentialModerate PotentialLow Potential
Throughput Very HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Labor Intensity LowHighModerate (can be automated)
Recommended Use Early Discovery, High-Throughput ScreeningBioequivalence, PK studiesDefinitive PK/TK, Regulatory Submission

Conclusion

Three robust methods for the extraction of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid from plasma have been presented.

  • Protein Precipitation offers a rapid, universal solution for screening purposes but may require significant chromatographic optimization to mitigate matrix effects.

  • Liquid-Liquid Extraction provides a cost-effective step-up in cleanliness, suitable for many research and development applications.

  • Solid-Phase Extraction , particularly with a mixed-mode mechanism, delivers the highest level of selectivity and recovery. It is the recommended approach for late-stage clinical trials and any application where maximum data integrity and robustness are required to meet global regulatory standards.[2][18]

The final choice of method should be guided by the specific requirements of the study, balancing the need for sample throughput, data quality, and available resources. Regardless of the method chosen, it must be fully validated according to established guidelines to ensure the reliability of the resulting bioanalytical data.[3][19]

References

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Jakovski, K., et al. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]

  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. ResearchGate. [Link]

  • Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. [Link]

  • Jambhulkar, Y., et al. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DRUGS IN HUMAN PLASMA BY CHROMATOGRAPHIC METHOD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • Veeprho. (2024). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • Bio Integration. (2024). Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • Stoyanov, A. V., & Gergov, M. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Al-Salami, H., et al. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]

  • Contrepois, K., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Google Patents. (n.d.).
  • Nature. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

Sources

Application Note: Preparation of Reference Solutions for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, self-validating protocol for the preparation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid reference solutions. It addresses the chemical specificity of sulfonamide-class acidic impurities and adheres to high-stringency analytical standards (USP/EP compliance context).

Executive Summary & Chemical Context

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is a functionalized aromatic compound containing three distinct moieties that dictate its solubility and stability: a carboxylic acid tail (hydrophilic, pH-dependent), a sulfonamide group (weakly acidic, polar), and a methyl-substituted phenyl ring (hydrophobic core).[1]

This compound typically serves as a Critical Quality Attribute (CQA) marker—often a synthetic intermediate or a degradation impurity in the manufacturing of sulfonamide-based diuretics or herbicides.[1] Accurate preparation of this reference standard is critical for establishing mass balance in drug substance assays and validating HPLC retention times.

Chemical Profile
PropertySpecificationTechnical Note
Chemical Name (2-Methyl-4-sulfamoyl-phenoxy)-acetic acidSystematic nomenclature essential for identification.[1]
Formula

Calculated MW: ~245.25 g/mol .[1]
Acidity (pKa) pKa

~3.5 (COOH), pKa

~10.0 (Sulfonamide)
Dual ionization requires pH control in diluents.[1]
Solubility Low in water (neutral pH); High in MeOH, DMSO, Basic BufferCritical: Do not attempt to dissolve directly in neutral water.[1]
Stability Light Sensitive; Hygroscopic potentialAction: Use Amber glassware; Desiccate before weighing.[1]

Core Directive: Preparation Workflow

The following protocol is designed to minimize gravimetric error and prevent solvent-induced precipitation.

Equipment & Reagents[1][2]
  • Balance: Analytical Microbalance (readability 0.01 mg or better), calibrated according to USP <41>.

  • Glassware: Class A Volumetric Flasks (Amber low-actinic glass).[1]

  • Solvent A (Primary Diluent): HPLC-Grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1] Rationale: Ensures complete solvation of the hydrophobic ring.

  • Solvent B (Secondary Diluent): 20 mM Ammonium Acetate (pH 5.0) : Acetonitrile (90:10).[1]

Primary Stock Solution Protocol (1.0 mg/mL)

Target Concentration: 1000 µg/mL

  • Equilibration: Allow the reference standard vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening to prevent condensation (hygroscopicity management).

  • Weighing:

    • Place a clean, dry 10 mL amber volumetric flask on the balance.

    • Tare the balance.[1]

    • Accurately weigh 10.0 mg ± 0.1 mg of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid directly into the flask.

    • Note: If using a weighing boat, rinse the boat 3x with Methanol into the flask to ensure quantitative transfer.

  • Dissolution (The "Wetting" Step):

    • Add approximately 6 mL of Methanol (Solvent A).[1]

    • Sonicate for 5 minutes. Monitor temperature; if the bath warms up, the solvent density changes, affecting volume. Keep < 25°C.

    • Visual Check: Solution must be strictly clear and colorless.[1] No particulates.[1]

  • Volume Adjustment:

    • Dilute to volume with Methanol .[1]

    • Stopper and invert 10 times to mix.

  • Labeling: Label as "Stock A - [Date] - [Concentration]".

Working Standard Solution (50 µg/mL)

For HPLC Assay/Impurity Profiling[1]

  • Pipette 5.0 mL of Stock A into a 100 mL amber volumetric flask.

  • Dilute to volume with Solvent B (Mobile Phase compatible diluent).[1]

    • Scientific Logic:[1][2] Diluting a pure Methanol stock directly with a highly aqueous buffer can cause "shock precipitation" of the hydrophobic core.[1] Ensure the secondary diluent contains at least 10% organic modifier or matches the initial mobile phase conditions.[1]

  • Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.[1] Discard the first 1 mL of filtrate (saturates the filter binding sites).

Logic & Visualization (Process Control)[1]

The following diagram illustrates the critical decision pathways and stability controls required for this specific molecule.

ReferencePrep cluster_0 Phase 1: Solid Handling cluster_1 Phase 2: Solvation Chemistry cluster_2 Phase 3: Working Solution Start Solid Reference Standard (Stored at 2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh 10mg ± 0.1mg (USP <41> Compliance) Equilibrate->Weigh SolventChoice Select Solvent: Methanol or DMSO Weigh->SolventChoice Transfer Dissolve Sonicate 5 mins (Ensure <25°C) SolventChoice->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->SolventChoice No (Re-prep) Dilute Dilute to Volume (Use Amber Glass) Check->Dilute Yes Filter Filter 0.22 µm PVDF (Discard first 1 mL) Dilute->Filter Inject HPLC Injection Filter->Inject

Caption: Workflow for preparing (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid standards emphasizing hygroscopicity control and solubility verification.

Quality Control & Troubleshooting

To ensure the reference solution is valid for quantitative use, the following system suitability criteria must be met.

Chromatographic Verification

Due to the acidic nature of the molecule (Carboxylic acid + Sulfonamide), peak tailing is a common failure mode.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 suppresses ionization of COOH, improving retention).[1]

    • B: Acetonitrile.[1][3][2][4]

  • Acceptance Criteria:

    • Tailing Factor (

      
      ):  Must be < 1.5. If 
      
      
      
      , increase buffer strength or lower pH.[1]
    • RSD (n=5): < 2.0% for peak area.[1]

Stability Data (Derived)
  • Light Sensitivity: Sulfonamides undergo photodegradation (turning yellow/brown).[1]

    • Requirement: Store stock solutions in amber vials wrapped in aluminum foil.

  • Shelf Life:

    • Stock (MeOH, -20°C): 3 months.[1]

    • Working (Aq/Org, 4°C): 48 hours (Hydrolysis risk of the ether linkage is low, but precipitation is a risk).[1]

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][5][6] Rockville, MD: United States Pharmacopeial Convention.[1]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention.[1]

  • BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025).[1][7][8] Provides protocols for sulfonamide solubility and purity analysis.

  • PubChem. Compound Summary: 2-[4-(Sulfomethyl)phenoxy]acetic acid (Structural Analog).[1][7] National Library of Medicine.[1] Used for pKa and solubility estimation.[1] [1][7]

  • Agilent Technologies. Determination of Sulfonamide Residues... using HPLC. Application Note emphasizing light sensitivity of sulfonamide moieties.[1][3]

Sources

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation and Control of Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust High-Performance Thin-Layer Chromatography (HPTLC) methodology for the effective separation, identification, and quantification of process-related and degradation impurities in sulfonamide drug substances. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and scientific rationale behind critical methodological choices, from stationary and mobile phase selection to validation according to ICH guidelines. It is designed to empower researchers, quality control analysts, and drug development professionals to implement and adapt these protocols, ensuring the quality, safety, and efficacy of sulfonamide-based pharmaceuticals.

Introduction: The Imperative for Impurity Profiling of Sulfonamides

Sulfonamides, a class of synthetic antimicrobial agents containing the para-aminobenzenesulfonamide moiety, are widely used in both human and veterinary medicine. During synthesis, formulation, or storage, various impurities can arise, including starting materials, intermediates, by-products, and degradation products.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) mandate strict control over these impurities, as they can impact the drug's safety and efficacy.[1][2][3]

Thin-Layer Chromatography (TLC), particularly its high-performance variant (HPTLC), offers a powerful analytical tool for impurity profiling.[4][5] Its advantages include simplicity, cost-effectiveness, high sample throughput due to parallel analysis, and versatile detection methods, making it an indispensable technique in pharmaceutical quality control.[5][6] This application note provides a framework for developing and validating a reliable HPTLC method for sulfonamide impurity analysis.

The Chromatographic System: A Symphony of Selectivity

The success of any TLC separation hinges on the careful selection of the stationary and mobile phases. The goal is to create a system with optimal selectivity, allowing for the clear resolution of the active pharmaceutical ingredient (API) from its structurally similar impurities.

Stationary Phase Selection: The Foundation of Separation

The stationary phase provides the surface upon which the separation occurs. Its chemical nature dictates the primary interaction mechanism with the analytes.

  • Silica Gel 60 F₂₅₄: The Workhorse for Normal-Phase Chromatography For over 90% of pharmaceutical applications, silica gel is the stationary phase of choice.[5] Its surface is covered with acidic silanol (Si-OH) groups, which interact with polar functional groups of the analytes through hydrogen bonding and dipole-dipole interactions. Sulfonamides, with their polar sulfonyl group, aromatic amine, and often heterocyclic rings, exhibit strong interactions with silica gel. This makes normal-phase TLC, where a polar stationary phase is paired with a less polar mobile phase, the standard approach.[7][8] The "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds, like most sulfonamides, as dark spots on a green fluorescent background under 254 nm UV light.[7][9]

  • Beyond Silica: Exploring Alternative Selectivities While silica gel is highly effective, certain separation challenges may necessitate alternative stationary phases.

    • Reversed-Phase (RP) Plates (RP-8, RP-18): These plates have silica gel surfaces chemically modified with non-polar alkyl chains (C8 or C18).[10][11] In RP-TLC, a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) is used.[8][10] Separation is based on hydrophobic interactions; less polar compounds are retained more strongly.[8] RP-TLC is particularly useful for highly polar sulfonamides or for developing methods that can be easily transferred to RP-HPLC.[10][11]

    • Modified Silica Plates (NH₂, CN, Diol): Amino (NH₂), cyano (CN), or diol-modified plates offer intermediate polarities and different selectivities compared to standard silica.[12][13]

      • Amino (NH₂) plates are less polar than silica and have weak basic ion-exchange properties.[13][14] This can be highly advantageous for separating acidic compounds or basic amines without the need for mobile phase modifiers, often resulting in sharper, more symmetrical spots.[14]

      • Cyano (CN) plates can operate in both normal- and reversed-phase modes, offering unique versatility.[13]

Mobile Phase Development: The Art of Elution

The mobile phase is the solvent system that moves up the stationary phase by capillary action, carrying the analytes with it. The composition of the mobile phase is the most critical variable for controlling the separation. The goal is to achieve differential migration of the API and its impurities, resulting in distinct spots with optimal Retention Factor (Rf) values, ideally between 0.2 and 0.8 for good separation and accurate quantification.

  • Causality of Solvent Choice: The selection is a balance between solvent strength (polarity) and selectivity.

    • Solvent Strength: In normal-phase TLC, a more polar solvent will have a stronger eluting power, causing all compounds to move further up the plate (higher Rf values). A common starting point for sulfonamides is a mixture of a non-polar solvent (like chloroform or dichloromethane) and a more polar solvent (like methanol, acetone, or n-butanol).[15][16]

    • Selectivity: Different polar solvents interact with analytes in unique ways. For instance, alcohols (like methanol or butanol) are hydrogen-bond donors and acceptors, while acetone is a hydrogen-bond acceptor. By trying different solvent combinations (e.g., Chloroform:Methanol vs. Chloroform:Acetone), one can exploit these different interactions to improve the separation between closely related impurities.

  • The Critical Role of Modifiers: Sulfonamides contain both acidic (sulfonamide N-H) and basic (aromatic amine) functional groups. These can interact strongly with the acidic silanol groups of the silica gel, leading to undesirable peak tailing or streaking.[7] Adding a small amount of an acidic or basic modifier to the mobile phase can dramatically improve peak shape and resolution.[17][18]

    • Basic Modifiers (Ammonia, Triethylamine): For basic impurities or the sulfonamide API itself, adding a small percentage of a base like ammonium hydroxide or triethylamine neutralizes the acidic silanol sites, preventing strong ionic interactions and reducing tailing.[18][19] A mobile phase like Dichloromethane:Methanol:Ammonia (5:1:0.25, v/v/v) has been shown to be effective for separating multiple sulfonamides.[20]

    • Acidic Modifiers (Acetic Acid, Formic Acid): For acidic impurities (like the precursor sulfanilic acid), adding a small amount of an acid can suppress the ionization of the analyte, making it less polar and improving its migration and spot shape.[7][17]

Experimental Protocols: A Self-Validating System

This section provides a detailed, step-by-step protocol that incorporates quality checks and scientific rationale, ensuring the generation of reliable and reproducible results.

Materials and Reagents
  • TLC/HPTLC Plates: HPTLC Silica gel 60 F₂₅₄, 20 x 10 cm.

  • Solvents: All solvents should be of HPLC or analytical grade (e.g., Chloroform, n-Butanol, Methanol, Acetone, Dichloromethane, Ammonium Hydroxide).

  • Reference Standards: Certified reference standards of the sulfonamide API and its known impurities.

  • Visualization Reagent: Fluorescamine solution (10-20 mg in 100 mL acetone). Prepare fresh.

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (API and impurities) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solutions with methanol to the desired concentration.

  • Sample Solution (e.g., 10 mg/mL): Accurately weigh ~100 mg of the sulfonamide drug substance into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

Chromatographic Procedure Workflow

The entire workflow is designed to minimize variability and ensure robust results.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Chamber Equilibration D 4. Sample Application B 2. Plate Preparation B->D C 3. Solution Preparation C->D E 5. Chromatogram Development D->E F 6. Plate Drying E->F G 7. Visualization F->G H 8. Documentation & Densitometry G->H I 9. Data Analysis H->I

Caption: HPTLC workflow for sulfonamide impurity analysis.

Step-by-Step Protocol:

  • Chamber Saturation (Crucial for Reproducibility): Pour the prepared mobile phase into the developing chamber to a depth of 0.5-1.0 cm. Line the inside walls of the chamber with filter paper, ensuring it is saturated with the mobile phase. Close the chamber and allow it to saturate for at least 20-30 minutes before plate development.

    • Causality: A saturated chamber atmosphere prevents the evaporation of the mobile phase from the plate surface during development. This ensures a constant mobile phase composition across the plate, leading to consistent Rf values and preventing curved solvent fronts.[2]

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the HPTLC plate. Mark the positions for sample and standard application, keeping them at least 1.5 cm from the side edges.

  • Sample Application: Using a calibrated capillary pipette or an automated applicator, apply precise volumes (e.g., 2 µL) of the sample and standard solutions as narrow bands or small spots onto the marked positions on the starting line.

    • Expertise Insight: Automated band application is highly recommended for quantitative analysis as it provides a more uniform starting zone, leading to better resolution and improved precision in densitometric measurements.

  • Chromatogram Development: Carefully place the spotted plate in the pre-saturated developing chamber. Ensure the starting line is above the level of the mobile phase. Close the chamber and allow the mobile phase to ascend the plate by capillary action until it reaches a pre-determined distance (e.g., 8 cm from the starting line).

  • Plate Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood or a stream of warm air.

Visualization: Making the Invisible, Visible

Since many impurities are present at low levels, a sensitive visualization technique is essential.

  • UV Detection (Non-destructive): View the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light in a viewing cabinet. Circle any visible spots with a pencil. Most sulfonamides will appear as dark spots by fluorescence quenching at 254 nm.[7][9]

  • Fluorescamine Derivatization (High Sensitivity):

    • Principle: Fluorescamine reacts specifically with primary amines (like the para-amino group on sulfonamides) to form highly fluorescent derivatives.[15] This is a highly sensitive method, capable of detecting nanogram quantities.[4][21]

    • Procedure: Quickly dip the dried plate into the fluorescamine solution for 1-2 seconds or spray it evenly. Allow the plate to dry. View the plate under long-wave (366 nm) UV light. The sulfonamide spots will appear as bright yellow-green fluorescent spots on a non-fluorescent or purple background.[1][15]

Data Presentation and Interpretation

Systematic presentation of data is key to method validation and routine analysis.

Table 1: Example Chromatographic Data for Sulfamethoxazole and Potential Impurities
CompoundStationary PhaseMobile Phase System (v/v/v)Rf Value (Approx.)Visualization Method
Sulfanilic AcidHPTLC Silica Gel 60 F₂₅₄Chloroform:Methanol:Acetic Acid (8:2:0.5)0.15UV (254 nm), Fluorescamine
SulfamethoxazoleHPTLC Silica Gel 60 F₂₅₄Chloroform:Methanol:Ammonia (8:2:0.2)0.55UV (254 nm), Fluorescamine
N⁴-AcetylsulfamethoxazoleHPTLC Silica Gel 60 F₂₅₄Chloroform:Methanol:Ammonia (8:2:0.2)0.70UV (254 nm)
SulfanilamideHPTLC Silica Gel 60 F₂₅₄Chloroform:Methanol:Ammonia (8:2:0.2)0.45UV (254 nm), Fluorescamine

Note: Rf values are indicative and should be determined experimentally under controlled conditions. The mobile phase is optimized for the separation of the listed compounds.

Identification and Quantification
  • Identification: An impurity is identified by comparing its Rf value and spot color (after derivatization) to that of a co-spotted certified reference standard.

  • Quantification: For quantitative analysis, the plate is scanned using a densitometer at the wavelength of maximum absorbance (e.g., 265 nm for UV) or fluorescence. A calibration curve is constructed by plotting the peak area against the concentration of the standard. The amount of impurity in the sample is then calculated from this curve.

Method Validation: Ensuring Trustworthiness and Compliance

Validation demonstrates that the analytical procedure is suitable for its intended purpose. The HPTLC method should be validated according to ICH Q2(R1) guidelines.[22][23][24]

Validation Parameters and Acceptance Criteria

The following parameters are critical for validating an impurity profiling method.

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPTLC method validation.

Table 2: Validation Parameters and Typical Acceptance Criteria for HPTLC Impurity Methods
ParameterPurposeProcedureAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[5]Spot the API, known impurities, and a placebo/blank. The separation of the impurity spot from the main API spot and any other components should be demonstrated.The impurity peak is well-resolved from the API peak (Resolution > 1.5). No interference from the blank at the Rf of the impurity.
Linearity To demonstrate a proportional relationship between the concentration of the impurity and the analytical response (peak area).[23]Analyze a minimum of 5 concentrations of the impurity standard across the specified range.Correlation coefficient (r²) ≥ 0.99.[6]
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.Derived from the linearity study.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[23]
Accuracy The closeness of the test results to the true value.[25]Analyze samples of the drug substance spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each).[23][25]Percent recovery should be within 80-120% for impurities.[3]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Multiple analyses (n≥6) of a sample at 100% of the test concentration. Intermediate Precision: Performed on different days, by different analysts, or with different equipment.[2]Relative Standard Deviation (RSD) ≤ 10% for impurities at the specification limit.[6]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Based on Signal-to-Noise ratio (typically S/N = 3:1) or calculation from the standard deviation of the response and the slope of the calibration curve.The LOD should be specified and is typically around 0.05% of the API concentration.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]Based on Signal-to-Noise ratio (typically S/N = 10:1) or calculation from the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for impurities (e.g., 0.1%). RSD for precision at the LOQ should be ≤ 15%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]Introduce small variations in parameters like mobile phase composition (±2%), chamber saturation time (±10 min), and development distance (±0.5 cm).[2]Rf values should remain consistent (e.g., RSD < 5%), and resolution between critical pairs should be maintained.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Streaking or Tailing Spots Sample overload; compound is too polar for the mobile phase; strong interaction with stationary phase (acidic/basic compounds).[26][27]Dilute the sample; increase the polarity of the mobile phase; add an acidic (acetic acid) or basic (ammonia) modifier to the mobile phase.[7][26]
Irreproducible Rf Values Chamber not properly saturated; temperature fluctuations; changes in mobile phase composition; TLC plate activity varies.Ensure complete chamber saturation for at least 20-30 min; perform chromatography in a temperature-controlled environment; prepare fresh mobile phase for each run; store plates in a desiccator.
Spots Remain at the Baseline (Low Rf) Mobile phase is not polar enough to move the compounds.[28]Increase the proportion of the polar solvent in the mobile phase system.
Spots Run with the Solvent Front (High Rf) Mobile phase is too polar, providing excessive elution power.Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent in the mobile phase.

Conclusion

High-Performance Thin-Layer Chromatography is a highly suitable and efficient technique for the control of impurities in sulfonamide drug substances. By understanding the scientific principles behind the selection of stationary and mobile phases, employing sensitive visualization techniques, and adhering to rigorous validation protocols as outlined by ICH guidelines, laboratories can establish a robust, reliable, and self-validating system. This ensures not only compliance with global regulatory standards but also contributes to the overarching goal of guaranteeing the quality and safety of pharmaceutical products for patients.

References

  • Van Poucke, L.S.G., Depourcq, G.C.I., & Van Peteghem, C.H. (n.d.). A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Oxford Academic. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment. PMC. Retrieved from [Link]

  • Okumura, T., & Nagaoka, T. (1980). Reversed-Phase Thin-Layer Chromatography of Synthetic Sulfonamide Antibacterials by Using Alkylsilyl Silica Gels.
  • SECO. (2026, January 1). TLC Plates for Thin‑Layer Chromatography. Retrieved from [Link]

  • Bieganowska, M. L., & Petruczynik, A. (n.d.). TLC of Sulfonamides | Request PDF. ResearchGate. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, October 7). C18-W TLC Plates. Retrieved from [Link]

  • PharmaGuru. (2025, November 20). What Is TLC (Thin-Layer Chromatography) And How Is It Useful for Quick Drug Identification And Reaction Monitoring? Retrieved from [Link]

  • Analytics-Shop. (n.d.). CN-, Diol- and NH2 -modified plates (TLC and HPTLC). Retrieved from [Link]

  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • PubMed. (1975, March 26). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Retrieved from [Link]

  • CSQ Analytics. (n.d.). HPTLC/TLC glass plates, modified silica gel layer, RP, Nano-SIL C18-100. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Sethi, P. D., et al. (2013). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 794-798.
  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of sulfonamides and trimethoprim in spiked water samples by solid-phase extraction and thin-layer chromatography | Request PDF. Retrieved from [Link]

  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thin-Layer Chromatography of Metal Cations Modified with Amines and Surfactants and the Sorption-Catalytic Detection of Cobalt(II) and Copper(II). Retrieved from [Link]

  • R Discovery. (1977, September 1). Evaluation and Optimal Combination of TLC Systems for Qualitative Identification I: Sulfonamides. Retrieved from [Link]

  • Al-Dhalla, A. S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 16.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Food Safety and Inspection Service, USDA. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • SciSpace. (2020). Evaluation of TLC-densitometry assay validation applied to complex matrix. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Li, Y., et al. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. PubMed. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]

  • American Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • (2014, April 18). detection of sulfonamides in chicken muscle by thin layer chromatography. Retrieved from [Link]

  • Pacciarelli, B., et al. (2004, August 20). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. PubMed. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Conditions for acid-catalyzed hydrolysis of Furosemide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling and Kinetic Determination of Acid-Catalyzed Hydrolysis of Furosemide

Abstract

Furosemide (FUR), a potent loop diuretic, exhibits significant instability under acidic conditions, a critical factor during gastric transit and in the formulation of liquid dosage forms.[1] This application note details the mechanistic pathway of Furosemide acid hydrolysis and provides a rigorous, self-validating protocol for determining its degradation kinetics. We present a validated HPLC methodology for the simultaneous quantification of Furosemide and its primary hydrolytic degradant, 4-chloro-5-sulfamoylanthranilic acid (CSA), enabling precise estimation of shelf-life and activation energy (


).

Mechanistic Insight: The Hydrolysis Pathway

The degradation of Furosemide in acidic media is a specific hydrogen-ion-catalyzed hydrolysis.[2] The reaction targets the secondary amine bond linking the furfuryl group to the anthranilic acid core.

Mechanism Description:

  • Protonation: The reaction initiates with the protonation of the secondary nitrogen or the furan ring oxygen, though protonation of the amine nitrogen is the kinetically significant step for cleavage.

  • Cleavage: Water acts as a nucleophile, attacking the activated bond. This results in the cleavage of the C-N bond.

  • Products: The hydrolysis yields 4-chloro-5-sulfamoylanthranilic acid (CSA) (also known as USP Related Compound B or Saluamine) and Furfuryl Alcohol .[2][3][4][5]

  • Secondary Degradation: While CSA is relatively stable, Furfuryl Alcohol rapidly polymerizes under acidic conditions, often causing the solution to turn yellow or brown.

Visualizing the Pathway:

FurosemideDegradation FUR Furosemide (Parent API) Transition Protonated Intermediate [Activated Complex] FUR->Transition Protonation H_Ion H+ (Acidic Medium) H_Ion->Transition Protonation CSA CSA (4-chloro-5-sulfamoylanthranilic acid) Transition->CSA Hydrolysis (+H2O) FA Furfuryl Alcohol Transition->FA Polymer Polymerized Furans (Yellow/Brown Precipitate) FA->Polymer Acid Polymerization

Figure 1: Acid-catalyzed hydrolysis pathway of Furosemide.[5] Note the divergent fate of the furfuryl alcohol moiety.

Experimental Strategy: Kinetic Profiling

To accurately model the stability, we do not simply "stress" the sample; we perform a time-resolved kinetic study . This distinguishes a simple forced degradation test from a high-quality stability profile.

Key Parameters & Rationale:

  • Acid Concentration: 0.1 N HCl (pH ~1.2) mimics harsh gastric conditions.

  • Temperature Range: 40°C, 50°C, and 60°C. Using multiple temperatures allows for the construction of an Arrhenius plot to determine Activation Energy (

    
    ).
    
  • Sampling: Multiple time points are required to verify First-Order Kinetics.

Detailed Protocol

Materials & Reagents
  • API: Furosemide Reference Standard (>99.0% purity).

  • Impurity Standard: CSA (USP Related Compound B).

  • Solvents: Acetonitrile (HPLC Grade), Glacial Acetic Acid, Methanol.

  • Acid: 1.0 N Hydrochloric Acid (HCl).

  • Neutralizer: 1.0 N Sodium Hydroxide (NaOH).

Experimental Workflow

Workflow cluster_Stress Stress Condition Setup cluster_Sampling Time-Point Sampling Start Start: Stock Preparation (1 mg/mL Furosemide in MeOH) Mix Dilute to 0.1 mg/mL in 0.1 N HCl Start->Mix Temp Incubate at T (e.g., 60°C) Mix->Temp Sample Withdraw 1.0 mL Aliquot (t = 0, 30, 60, 90, 120 min) Temp->Sample Quench Quench immediately with 1.0 mL 0.1 N NaOH Sample->Quench Dilute Dilute to Mobile Phase conditions (if necessary) Quench->Dilute Analyze HPLC Analysis (Quantify FUR & CSA) Dilute->Analyze Data Calculate k_obs & Mass Balance Analyze->Data

Figure 2: Step-by-step workflow for the kinetic degradation study.[2][6]

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Dissolve 50 mg of Furosemide in 50 mL of Methanol. (Conc: 1000 µg/mL).

  • Reaction Initiation:

    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with 0.1 N HCl . (Final Conc: 100 µg/mL).

    • Note: This acts as the t=0 point.[7] Immediately inject or keep at 4°C if delay occurs.

  • Thermal Stressing:

    • Transfer aliquots of the reaction mixture into amber glass vials (to exclude photodegradation).

    • Place vials in a thermostatic block/water bath set to 60°C ± 0.5°C .

  • Sampling:

    • At defined intervals (e.g., 30, 60, 90, 120, 180 minutes), remove one vial.

  • Quenching (Crucial Step):

    • Immediately add an equimolar amount of NaOH (or dilute with cold mobile phase buffer) to stop the reaction.

    • Self-Validating Check: Ensure the pH of the quenched sample is near the mobile phase pH (approx 3-4) to prevent column shock or further degradation.

  • Analysis: Inject onto HPLC.

Analytical Methodology (HPLC)

This method is optimized for the separation of Furosemide and CSA using readily available reagents.

ParameterCondition
Column C18 Column (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in Water B: Acetonitrile Ratio: 60:40 (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 272 nm (Isosbestic point/Max absorption for CSA detection)
Injection Vol 10 - 20 µL
Temperature 25°C
Run Time ~15 minutes

Expected Retention Times:

  • CSA (Degradant): ~3.2 - 4.0 min (Elutes earlier due to higher polarity).

  • Furosemide (API): ~10.0 - 11.5 min.

Data Analysis & Interpretation

Calculation of Rate Constant ( )

Furosemide hydrolysis follows pseudo-first-order kinetics under constant pH. Plot the natural logarithm of the remaining Furosemide concentration against time.



  • 
     : Concentration (Area) at time 
    
    
    
    .
  • Slope :

    
     (Apparent rate constant).
    
  • Linearity (

    
    ):  Must be > 0.98 for valid kinetic data.
    
Mass Balance Verification (Self-Validation)

To ensure the method is indicating stability correctly, verify the mass balance at the final time point.



  • Note: RRF (Relative Response Factor) of CSA vs Furosemide must be determined using standards. If RRF is unknown, use molar concentrations.

  • Acceptance: 95% - 105%. Significant loss suggests formation of non-chromatophoric polymers (from Furfuryl alcohol) or secondary degradation.

Arrhenius Equation (Optional)

If experiments are run at 40, 50, and 60°C, plot


 vs 

(Kelvin) to calculate Activation Energy (

).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Non-linear kinetic plot pH drift during reactionUse a stronger buffer (e.g., Phosphate pH 2.0) instead of simple HCl if reaction is prolonged.
Poor Mass Balance Furfuryl alcohol polymerizationThis is expected in harsh acid. Focus quantification on FUR loss and CSA formation.
Peak Tailing Secondary amine interaction with silanolsEnsure mobile phase contains modifier (Acetic acid) or use base-deactivated column.
Unknown Late Eluters DimerizationCheck for photodegradation; Furosemide is light sensitive.[5] Always use amber glassware.

References

  • Bundgaard, H., Nørgaard, T., & Nielsen, N. M. (1988). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions.[8] International Journal of Pharmaceutics, 42(1-3), 217-224.[8] Link

  • Gomez, C., et al. (2005). Method validation for the determination of furosemide in plasma by liquid-liquid extraction and high-performance liquid chromatography.[9] Journal of the Chilean Chemical Society, 50(2).[9] Link

  • Surya Prakasarao, K., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.[4] MDPI, 13(1). Link

  • Phale, M., et al. (2017). Stress degradation studies on Furosemide and development of novel SIAM RP-HPLC method.[6] World Journal of Pharmaceutical Research, 6(5), 906-920.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RES-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary: The Chromatographic Personality

Welcome to the technical support hub for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid . Before troubleshooting, we must understand the molecule's behavior. This compound presents a "dual-threat" to chromatography:

  • The Carboxylic Acid (

    
    ):  This moiety dictates retention. If your mobile phase pH is near this 
    
    
    
    , you will see split peaks or shifting retention times due to partial ionization.
  • The Sulfamoyl Group (

    
    ):  This polar group is a hydrogen bond donor/acceptor. It is notorious for interacting with residual silanols on silica columns, causing severe peak tailing.[1][2]
    

The Goal: Achieve a Resolution (


) > 2.0 and a Tailing Factor (

) < 1.5.

Method Development & Optimization Workflow

Do not guess. Follow this logic gate to establish a robust baseline method.

MethodDev Start Start: Method Development Step1 Step 1: pH Selection (Critical Control Point) Start->Step1 Decision1 Is pH < 3.0? Step1->Decision1 Action1 Adjust to pH 2.5 (Suppresses -COOH ionization) Decision1->Action1 No Step2 Step 2: Column Selection Decision1->Step2 Yes Action1->Step2 Choice1 Standard C18 (End-capped) Step2->Choice1 Choice2 Phenyl-Hexyl (For Isomer Separation) Step2->Choice2 Step3 Step 3: Organic Modifier Choice1->Step3 Choice2->Step3 Result Validation: Check Rs > 2.0 Step3->Result

Figure 1: Logical workflow for establishing a baseline HPLC method for acidic sulfonamides.

Troubleshooting Guide (FAQ)

Q1: Why is my peak splitting or showing a "shoulder"?

Diagnosis: pH Instability / Partial Ionization. The Science: The acetic acid moiety has a


 roughly between 3.0 and 3.5. If you run your method at pH 3.5 (using Ammonium Formate, for example), the molecule exists as a 50/50 mixture of its neutral and ionized forms. These two forms interact differently with the C18 stationary phase, causing the peak to split or broaden significantly [1].

The Protocol:

  • Lower the pH: Adjust your aqueous mobile phase to pH 2.5 using Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS). This forces the molecule into its neutral (protonated) state, ensuring a single interaction mechanism.

  • Buffer Capacity: Ensure your buffer concentration is at least 20-25 mM . Weak buffers allow the local pH inside the column pore to shift as the acidic analyte elutes.

Q2: I have severe tailing ( ). How do I fix it?

Diagnosis: Secondary Silanol Interactions. The Science: The sulfamoyl nitrogen is interacting with acidic silanols (


) on the silica surface. This is a "secondary retention" mechanism that slows down the tail of the peak [2].[3]

The Protocol:

  • Immediate Fix: Switch to a Type B Silica column (High Purity) that is fully End-capped .

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

  • Mobile Phase Additive: If you cannot change the column, add Triethylamine (TEA) at 5-10 mM to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from your analyte. Note: TEA is not MS-compatible.

Q3: I cannot resolve the main peak from its synthetic precursor (Phenoxyacetic acid derivative).

Diagnosis: Lack of Selectivity (


).
The Science:  If the impurity only differs by a methyl group or the absence of the sulfonamide, hydrophobic selectivity (C18) might not be enough. You need to exploit 

interactions.

The Protocol:

  • Switch Column Chemistry: Move to a Phenyl-Hexyl or Biphenyl column. The aromatic ring of your analyte will engage in

    
     stacking with the stationary phase, often shifting its retention relative to non-sulfonated impurities [3].
    
  • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and promotes different hydrogen bonding capabilities compared to aprotic Acetonitrile, often altering selectivity for sulfonamides.

Optimized Experimental Parameters

Use these parameters as your "Golden Standard" starting point.

ParameterRecommendationScientific Rationale
Column C18 (L1) or Phenyl-Hexyl,

mm, 3.5

Balance of hydrophobic retention and resolution. Smaller particles improve efficiency (

).
Mobile Phase A 25 mM Potassium Phosphate (pH 2.[3]5)Suppresses ionization of the carboxylic acid (

).
Mobile Phase B AcetonitrileLower viscosity than MeOH, sharper peaks.
Flow Rate 1.0 - 1.2 mL/minStandard for 4.6 mm ID columns.
Temperature 35°C - 40°CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Detection UV @ 230 nmMaximize sensitivity for the aromatic ring while minimizing solvent cutoff noise.

Advanced Troubleshooting Logic

If standard optimization fails, use this decision matrix to diagnose the root cause of resolution loss.

Troubleshooting Problem Issue: Poor Resolution (Rs < 1.5) Check1 Check Tailing Factor (Tf) Problem->Check1 Branch1 Tf > 1.5 Check1->Branch1 Branch2 Tf < 1.2 Check1->Branch2 Sol1 Silanol Interaction: 1. Change to End-capped Column 2. Add TEA (if UV) 3. Increase Buffer Conc. Branch1->Sol1 Sol2 Selectivity Issue: 1. Change ACN -> MeOH 2. Change C18 -> Phenyl-Hexyl 3. Lower Gradient Slope Branch2->Sol2

Figure 2: Diagnostic decision tree for isolating resolution issues (Tailing vs. Selectivity).

References

  • PubChem. (2025).[4][5] 2-[4-(Sulfomethyl)phenoxy]acetic acid | Chemical Structure and Properties. National Library of Medicine. [Link]

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC. Phenomenex Technical Guides. [Link]

  • ResearchGate. (2013). Troubleshooting Peak Tailing for Acidic Compounds in HPLC. Scientific Community Discussion. [Link]

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. [Link]

Sources

Troubleshooting low recovery rates of Furosemide Impurity A in extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high, consistent recovery rates is critical for accurate quantification and downstream analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low recovery rates of Furosemide Impurity A during extraction procedures.

Troubleshooting Guide: Diagnosing Low Recovery of Furosemide Impurity A

This section addresses specific issues encountered during liquid-liquid extraction (LLE) and solid-phase extraction (SPE) of Furosemide Impurity A.

Question 1: Why is my recovery of Furosemide Impurity A consistently low during liquid-liquid extraction (LLE)?

Low recovery in LLE is a common issue that can almost always be traced back to a few key chemical principles. Furosemide Impurity A, like the active pharmaceutical ingredient (API) Furosemide, is a weak acid, and its behavior in a two-phase system is governed by its ionization state.

Root Cause Analysis:

  • Incorrect pH of the Aqueous Phase: This is the most frequent cause of poor recovery for ionizable compounds. Furosemide has an acidic pKa of approximately 3.2-3.8[1][2]. To ensure the molecule is in its neutral, non-ionized form, which is preferentially soluble in an organic solvent, the pH of the aqueous sample must be adjusted to at least two pH units below its pKa[3][4]. If the aqueous phase pH is near or above the pKa, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This charged species is highly water-soluble and will not partition effectively into the organic phase.

  • Inappropriate Organic Solvent Selection: The principle of "like dissolves like" is paramount. The polarity of the extraction solvent must be well-matched to the analyte[3]. While Furosemide Impurity A is a relatively polar molecule, using a solvent that is too polar (e.g., short-chain alcohols) can lead to miscibility with the aqueous phase, while a solvent that is too non-polar (e.g., hexane) may not effectively solvate the analyte.

  • Insufficient Extraction Efficiency: A single extraction is often insufficient to recover all of the analyte. Partitioning is an equilibrium process, and multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. Furthermore, inadequate mixing (e.g., gentle inversion vs. vigorous shaking) can prevent the system from reaching equilibrium, leaving a significant portion of the analyte in the aqueous layer.

  • Analyte Degradation: Furosemide is notoriously unstable and prone to photodegradation, especially in aqueous solutions exposed to UV or even ambient laboratory light[5][6][7]. This process involves hydrolysis, leading to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA)[5][8]. Given the structural similarity, it is prudent to assume Furosemide Impurity A is also light-sensitive. All sample preparation steps should be performed under light-protected conditions (e.g., using amber glassware or in a dimly lit area).

Question 2: I'm using Solid-Phase Extraction (SPE) for cleanup and getting low or variable recovery. What should I check?

SPE is a powerful technique, but its success depends on the precise control of interactions between the analyte, the sorbent, the sample matrix, and the solvents. Low recovery in SPE is often a result of an improperly optimized method.[9][10]

Systematic Troubleshooting for SPE:

  • Analyte Breakthrough During Loading: If the analyte is found in the fraction that passes through the cartridge during sample loading, it indicates a failure in retention[11].

    • Cause: The sorbent chemistry may be incorrect (e.g., using a non-polar C18 sorbent for a very polar analyte without proper sample modification). For an acidic compound like Furosemide Impurity A, a reversed-phase (C8 or C18) or a mixed-mode anion exchange sorbent is typically used.

    • Cause: The sample pH may be too high. For retention on a reversed-phase sorbent, the analyte should be in its neutral form. Therefore, the sample should be acidified to a pH < 2 before loading.

    • Cause: The loading flow rate is too fast, preventing sufficient interaction time between the analyte and the sorbent[10][11].

  • Analyte Loss During Washing: If the analyte is detected in the wash eluate, the wash solvent is too strong.

    • Cause: The organic content of the wash solvent is too high, prematurely eluting the analyte along with interferences[11].

    • Fix: Reduce the percentage of organic solvent in the wash step. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte fully retained[10].

  • Incomplete Elution: If the analyte is not found in the load or wash fractions, it is retained on the cartridge, but the elution is incomplete[11].

    • Cause: The elution solvent is too weak to disrupt the analyte-sorbent interactions.

    • Fix: Increase the strength of the elution solvent (e.g., increase the percentage of a strong solvent like methanol or acetonitrile).

    • Cause: The pH of the elution solvent is incorrect. To elute an acidic compound from a reversed-phase sorbent, you want to ionize it to decrease its retention. Making the elution solvent basic (e.g., by adding a small amount of ammonium hydroxide to raise the pH > 8) will ionize the carboxylic acid group, facilitating its release from the non-polar sorbent.

    • Cause: Insufficient elution volume is used[9][12]. Ensure the volume is adequate to pass through the entire sorbent bed at least twice.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing the root cause of low recovery for Furosemide Impurity A.

G start Low Recovery of Furosemide Impurity A Confirmed check_method Which Extraction Method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE lle_ph Is Aqueous pH < pKa - 2 (e.g., pH < 2.0)? lle->lle_ph spe_analyte_location Where is the analyte being lost? (Analyze all fractions) spe->spe_analyte_location lle_ph_no Adjust sample pH to < 2.0 with acid. lle_ph->lle_ph_no No lle_solvent Is organic solvent appropriate (e.g., EtOAc, MTBE)? lle_ph->lle_solvent Yes lle_ph_no->lle_solvent lle_solvent_no Test alternative solvents. (See Table 2) lle_solvent->lle_solvent_no No lle_procedure Using multiple extractions? Vigorous shaking? lle_solvent->lle_procedure Yes lle_solvent_no->lle_procedure lle_procedure_no Perform 3x extractions. Ensure vigorous mixing. lle_procedure->lle_procedure_no No lle_degradation Are samples protected from light? lle_procedure->lle_degradation Yes lle_procedure_no->lle_degradation lle_degradation_no Use amber vials and minimize light exposure. lle_degradation->lle_degradation_no No lle_end Re-evaluate recovery. Consider matrix effects. lle_degradation->lle_end Yes lle_degradation_no->lle_end spe_loading In Load Fraction (Breakthrough) spe_analyte_location->spe_loading Loading spe_wash In Wash Fraction spe_analyte_location->spe_wash Washing spe_elution Retained on Column (Incomplete Elution) spe_analyte_location->spe_elution Elution spe_loading_fix Acidify sample to pH < 2. Decrease load flow rate. Check sorbent choice. spe_loading->spe_loading_fix spe_wash_fix Decrease organic % in wash solvent. spe_wash->spe_wash_fix spe_elution_fix Increase organic % in eluent. Make eluent basic (pH > 8). Increase elution volume. spe_elution->spe_elution_fix spe_end Re-optimize and validate the SPE method. spe_loading_fix->spe_end spe_wash_fix->spe_end spe_elution_fix->spe_end

Caption: Troubleshooting workflow for low recovery of Furosemide Impurity A.

Frequently Asked Questions (FAQs)

Question 1: What is Furosemide Impurity A and how do its properties affect extraction?

Furosemide Impurity A, also known as Isofurosemide or Furosemide USP Related Compound A, is a process-related impurity and positional isomer of Furosemide[13][14]. They share the same chemical formula and molecular weight but differ in the substitution pattern on the benzoic acid ring. This structural similarity means their physicochemical properties, which are critical for designing an extraction strategy, are very alike.

Table 1: Comparison of Physicochemical Properties

PropertyFurosemideFurosemide Impurity ASignificance for Extraction
Chemical Formula C₁₂H₁₁ClN₂O₅SC₁₂H₁₁ClN₂O₅S[15]Identical elemental composition suggests similar polarity.
Molecular Weight 330.74 g/mol [16]330.74 g/mol [15]No difference in mass.
IUPAC Name 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[16]2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[13]Isomeric structure; key functional groups (carboxylic acid, sulfonamide, amine) are present in both.
Acidic pKa ~3.2 - 3.8[1][2]Expected to be similar (~3-4)CRITICAL: Both are weak acids. The pH of the aqueous phase must be controlled to ensure the molecule is in its neutral form for efficient extraction into an organic solvent.
Solubility Practically insoluble in water and acidic pH; solubility increases significantly at pH > 8[17][18][19].Soluble in Methanol-DMSO[15]. Water solubility is expected to be highly pH-dependent, similar to Furosemide.The compound must be in a protonated (neutral) state to be extracted from an aqueous solution. Acidifying the sample is essential.
Question 2: Can you provide a starting protocol for optimizing a liquid-liquid extraction?

Certainly. This protocol provides a systematic approach to developing a robust LLE method for Furosemide Impurity A.

Protocol: Step-by-Step LLE Optimization

  • pH Adjustment (The Critical Step):

    • Take your aqueous sample containing Furosemide Impurity A.

    • Using a calibrated pH meter, slowly add a suitable acid (e.g., 1M HCl or phosphoric acid) dropwise while stirring until the pH is stable at pH 2.0 . This ensures the carboxylic acid group is fully protonated[3][4].

  • Solvent Selection & Initial Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add a volume of your chosen organic solvent (see Table 2 for suggestions). A common starting solvent-to-sample ratio is 1:1 or 0.5:1 (v/v).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, gentle swirling or adding a small amount of brine (saturated NaCl solution) can help break it[20].

  • Perform Multiple Extractions:

    • Drain the lower (organic) layer into a clean collection flask.

    • Add a fresh aliquot of organic solvent to the separatory funnel and repeat the extraction (Step 2) two more times.

    • Combine all organic extracts. This repeated process maximizes recovery[21].

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate or by adding the drying agent directly to the flask and swirling.

    • Filter or decant the dried solvent into an evaporation flask.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to concentrate the analyte for analysis.

Table 2: Recommended Starting Solvents for LLE of Furosemide Impurity A

SolventPolarity IndexComments
Ethyl Acetate (EtOAc) 4.4Good general-purpose solvent for moderately polar compounds. Often provides clean extracts.
Methyl tert-butyl ether (MTBE) 2.5Less prone to forming emulsions than diethyl ether. Good alternative to EtOAc.
Dichloromethane (DCM) 3.1Effective but is denser than water and can be more difficult to work with. Ensure proper ventilation.

Note: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Karunakaran, A., et al. (2021, April 30). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences.
  • ResearchGate. Photodegradation pathway of furosemide.
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach.
  • Element Lab Solutions.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Giannetti, M., et al. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. PMC.
  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific.
  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
  • WelchLab. (2025, February 21).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • ResearchGate. (PDF) Photolytic degradation of frusemide.
  • PubChem. Isofurosemide. PubChem.
  • Pharmaffiliates. Furosemide-impurities.
  • Allmpus. Furosemide Ep Impurity A , Iso Furosemide. Allmpus.
  • dos Santos, L., et al.
  • Katsura, S., et al. (2017). Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution. J-Stage.
  • Khier, S. E., et al. (2007, December 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed.
  • ResearchGate. (a) pH-solubility profile of furosemide in TRIS buffers at 30 ± 1 C.
  • Sigma-Aldrich. Furosemide impurity A European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • Varma, M. V. S., et al. (2020, December 15). Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide. ACS Omega.
  • IARC Publications. FUROSEMIDE (FRUSEMIDE) 1. Chemical and Physical Data.
  • PubChem. Furosemide. PubChem.
  • Chemicea. Furosemide EP Impurity A | 4818-59-1. Chemicea.

Sources

Minimizing degradation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation in Aqueous Solutions

Welcome to the technical support center for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. The following information is synthesized from established chemical principles and data from structurally related compounds, including phenoxyacetic acids and sulfonamides, to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups in (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid that are susceptible to degradation?

A1: The molecule contains two primary functional groups that are key to its reactivity and potential degradation: the sulfonamide group (-SO₂NH₂) and the phenoxyacetic acid moiety . The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to cleavage of the sulfur-nitrogen (S-N) bond.[1][2][3] The phenoxyacetic acid portion can be susceptible to photodegradation and oxidative reactions.[4][5][6]

Q2: What are the main factors that can cause the degradation of this compound in solution?

A2: The principal factors influencing the stability of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid in solution are pH, temperature, and light exposure.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.[1][3][7] The optimal pH for stability is typically near neutral.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolytic and oxidative degradation.[8][9]

  • Light: Exposure to UV radiation can induce photodegradation, particularly of the phenoxyacetic acid structure.[5][6]

Q3: What are the likely degradation products?

A3: Based on the degradation pathways of related compounds, potential degradation products could include:

  • Cleavage of the S-N bond via hydrolysis, yielding sulfanilic acid derivatives.[2]

  • Cleavage of the C-N bond, also a result of hydrolysis.[2]

  • Hydroxylation of the aromatic ring from photo-oxidative processes.[10][11]

Q4: How can I monitor the degradation of my compound?

A4: The most reliable method for monitoring the degradation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid and quantifying its degradants is High-Performance Liquid Chromatography (HPLC) , often coupled with UV or Mass Spectrometry (MS) detectors.[12][13][14][15] An HPLC-MS/MS system provides the highest sensitivity and selectivity for this purpose.[14][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid loss of compound concentration observed in solution.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate pH Buffer your solution to a neutral pH (6.5-7.5). Verify the pH of your final solution.Sulfonamides and phenoxyacetic acids exhibit maximum stability in a neutral to slightly alkaline pH range.[12][17] Extreme pH values catalyze hydrolysis.[1][3]
High Storage Temperature Store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[18] Avoid repeated freeze-thaw cycles.Lower temperatures significantly reduce the rate of chemical degradation.[8][9]
Light Exposure Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[14][19] Minimize exposure to ambient and direct light during experiments.The phenoxyacetic acid moiety is susceptible to UV degradation.[5][6] Amber glass effectively blocks UV radiation.
Oxidative Degradation If the buffer or medium contains oxidizing agents, consider de-gassing the solvent or adding a suitable antioxidant, if compatible with your experimental system.Oxidizing species can attack the aromatic ring, leading to degradation.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

This often indicates the formation of degradation products.

Caption: Potential degradation pathways leading to new analytical peaks.

To identify these new peaks, consider the following:

  • Stress Studies: Intentionally degrade a small sample of your compound under harsh conditions (e.g., high heat, extreme pH, strong UV light). Analyze the resulting solution by HPLC-MS/MS to identify the masses of the degradation products, which can help elucidate their structures.

  • Literature Review: Search for degradation studies on analogous compounds (phenoxyacetic acids, sulfonamide drugs) to predict likely degradants and their analytical signatures.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps to prepare a stock solution of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid with minimal initial degradation.

  • Solvent Selection: Use a high-purity, HPLC-grade solvent in which the compound is freely soluble (e.g., DMSO, Methanol, or Acetonitrile).

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent in a volumetric flask made of amber glass. If necessary, use gentle sonication to aid dissolution, but avoid heating.

  • Final Dilution: Once fully dissolved, dilute to the final volume with the solvent.

  • Storage: Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles. Store at ≤ -20°C. Ensure containers are tightly sealed.[20][21]

Protocol 2: Workflow for a Stability Study

This workflow allows you to systematically evaluate the stability of your compound under different experimental conditions.

Stability_Workflow A Prepare Stock Solution (Protocol 1) B Aliquot into test conditions: - pH 4, 7, 9 - 4°C, 25°C, 40°C - Light vs. Dark A->B Dilute into buffers C Sample at T=0, 2, 4, 8, 24 hours B->C Incubate D Immediately analyze via validated HPLC-UV or HPLC-MS/MS method C->D E Quantify parent compound peak area D->E F Calculate % Remaining vs. T=0 E->F G Plot degradation kinetics F->G

Caption: Workflow for assessing compound stability.

General Best Practices for Chemical Storage

To ensure the long-term integrity of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid and other laboratory reagents, adhere to the following storage principles:

  • Segregation: Store chemicals according to their hazard class. Do not store acids and bases together. Keep oxidizing agents separate from flammable materials.[20][22]

  • Inventory Management: Maintain an up-to-date chemical inventory.[23] Label all containers clearly with the chemical name, date received, and date opened.[20][23]

  • Ventilation: Ensure storage areas, especially for volatile chemicals, are well-ventilated.[20][21]

  • Secondary Containment: Use spill trays or other forms of secondary containment for liquid chemicals to mitigate spills.[20]

By implementing these guidelines, you can significantly minimize the degradation of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid in your experiments, leading to more accurate and reproducible results.

References
  • Kaur, L., & Modi, D.R. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 594-600.
  • Bielan, F., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(24), 16675-16684. [Link]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.
  • Brown, R. S., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(15), 3599–3607. [Link]

  • Kwon, B. G., et al. (2003). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. Chemosphere, 51(10), 987-994. [Link]

  • Grzechulska-Damszel, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13217. [Link]

  • Modestov, A., et al. (1997). Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst. The Journal of Physical Chemistry B, 101(23), 4627–4634. [Link]

  • Sokolova, I.V., et al. (2021). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. ResearchGate. [Link]

  • Sokolova, I.V., et al. (2021). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. AIP Conference Proceedings, 2312, 020014.
  • Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762.
  • Le, T. H. (2020). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. MDPI. [Link]

  • Modestov, A., et al. (1997). Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst. ACS Publications. [Link]

  • Grzechulska-Damszel, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • Zhang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. BenchChem.
  • Wang, F., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Environmental Pollution, 359, 124710. [Link]

  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6393. [Link]

  • Fekete, J., & K. Virender. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Molnar Institute. [Link]

  • Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey. Preprints.org. [Link]

  • Unold, M., et al. (2010). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 39(4), 1237-1245. [Link]

  • Augspurger, A., & Perriello, R. (2022). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Hickey, R. J., & H. R. (1989). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 55(6), 1357–1362. [Link]

  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Oliveira, J. C., et al. (2000). The influence of temperature on the decomposition kinetics of peracetic acid in solutions. Brazilian Journal of Chemical Engineering, 17(3). [Link]

  • Rodriguez-Narvaez, O. M., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. International Journal of Molecular Sciences, 25(11), 5989. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. FDA. [Link]

  • Thomas, J. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Thomasnet. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for Sulfonamide Impurity Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the chromatographic separation of sulfonamides and their impurities. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world application, offering not just protocols, but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions regarding the role of mobile phase pH in the analysis of sulfonamides.

Q1: Why is mobile phase pH the most critical parameter for separating sulfonamide impurities?

A1: Mobile phase pH is paramount because sulfonamides are amphoteric compounds, meaning they possess both acidic and basic functional groups.[1][2] Their overall charge, and therefore their hydrophobicity, is highly dependent on the pH of the mobile phase.[3][4] In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase.[4] By precisely controlling the pH, we can manipulate the ionization state of the parent sulfonamide and its impurities, which often have slightly different pKa values. This difference in ionization is the key to altering their retention times and achieving separation.[5][6][7]

Q2: What are the pKa values for common sulfonamides and how do they guide my pH selection?

A2: Sulfonamides typically have two pKa values: one for the acidic sulfonamide group (SO2NH) and another for the basic amino group (NH2). The acidic pKa usually falls in the range of 5-8, while the basic pKa is around 2-3. Understanding these values is the first step in method development. A general rule is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of the analytes.[5][8][9] This ensures that the compounds are either fully ionized or fully unionized, leading to stable retention times and improved peak shapes.[7][10] Operating too close to the pKa can result in a mixture of ionized and unionized forms, leading to split or broad peaks.[7][8]

Table 1: pKa Values of Common Sulfonamides

SulfonamideAcidic pKa (pKa1)Basic pKa (pKa2)
Sulfanilamide10.42.5
Sulfadiazine6.52.1
Sulfamethoxazole5.72.0
Sulfathiazole7.12.4
Sulfamerazine7.12.3
Sulfamethazine7.42.3

Note: These are approximate values and can vary slightly depending on the literature source and experimental conditions.[2][11][12][13]

Q3: Should I aim for an acidic or a basic mobile phase?

A3: The choice between an acidic or basic mobile phase depends on the specific sulfonamides and impurities you are trying to separate.

  • Acidic pH (typically 2.5-3.5): At a low pH, the basic amino group will be protonated (ionized), while the acidic sulfonamide group will be largely unionized. This is a common starting point for method development.[14] Low pH can also suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes secondary interactions that can cause peak tailing with basic compounds.[4][14]

  • Near-Neutral or Mildly Acidic pH (4-6): In this range, the separation can become complex as the mobile phase pH approaches the pKa of the sulfonamide group. This can be a powerful tool for optimizing selectivity between closely related impurities, but it requires very precise pH control to ensure method robustness.[9]

  • Basic pH (typically >8): At high pH, the acidic sulfonamide group will be deprotonated (ionized). This can be effective, but care must be taken as traditional silica-based columns are often unstable above pH 8.[3][14] If a high pH method is necessary, a hybrid or ethylene-bridged silica column designed for high pH stability should be used.

Q4: What are the common degradation products or impurities I should be aware of?

A4: Common impurities can arise from the synthesis process or from degradation. For instance, sulfanilamide and sulfanilic acid are known impurities in sulfamethoxazole.[15] Degradation can occur under various stress conditions like acid/base hydrolysis, oxidation, and photolysis.[16][17] Hydrolytic degradation, particularly at low pH, can yield metabolites like sulfanilic acid and aniline.[16] It is crucial to have an analytical method that can separate the active pharmaceutical ingredient (API) from these potential impurities and degradation products.[17][18]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides a structured approach to resolving common issues encountered during the separation of sulfonamide impurities.

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Symptom: Asymmetrical peaks with a drawn-out trailing edge.[19]

  • Root Cause Analysis & Solution:

    • Secondary Silanol Interactions: This is a very common cause, especially for the basic amino group of sulfonamides. At mid-range pH, residual silanols on the C18 column are ionized and can interact with the protonated amino group.

      • Solution: Lower the mobile phase pH to 2.5-3.0.[20] This protonates the silanol groups, minimizing these secondary interactions.[4]

    • Insufficient Buffer Capacity: If the buffer concentration is too low (generally below 10 mM), it may not be able to maintain a consistent pH on the column, leading to peak distortion.[21]

      • Solution: Ensure your buffer concentration is adequate, typically between 10-50 mM.[8]

    • Analyte Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or the sample concentration.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[20]

      • Solution: Ideally, dissolve the sample in the mobile phase itself.[20]

Problem 2: Poor Resolution / Co-eluting Peaks

  • Symptom: Two or more peaks are not baseline separated.

  • Root Cause Analysis & Solution:

    • Suboptimal pH: The selected pH may not be exploiting the pKa differences between the parent drug and its impurities.

      • Solution: This is where systematic pH scouting is essential. Prepare a series of mobile phases with small pH increments (e.g., 0.2-0.5 pH units) around the pKa values of your compounds of interest. Analyze the impact on selectivity.[5][9]

    • Inadequate Organic Solvent Composition: The percentage of organic modifier (like acetonitrile or methanol) might not be optimal.

      • Solution: After selecting a promising pH, perform a gradient optimization or a series of isocratic runs with varying organic solvent percentages to fine-tune the separation.[14]

    • Column Chemistry: A standard C18 column might not provide the necessary selectivity.

      • Solution: Consider a different stationary phase, such as a C8, phenyl-hexyl, or a column with a polar-embedded group, which can offer different selectivity.

Problem 3: Unstable/Drifting Retention Times

  • Symptom: The retention time of the same analyte changes between injections or over a sequence.

  • Root Cause Analysis & Solution:

    • Poorly Buffered Mobile Phase: This is the most likely culprit. If the mobile phase pH is not properly controlled, it can drift over time, especially with exposure to atmospheric CO2.[7]

      • Solution: Use a buffer and ensure its pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[8] Prepare fresh mobile phase daily.[22]

    • Temperature Fluctuations: Column temperature can affect retention time.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.

      • Solution: Ensure the column is thoroughly equilibrated with the new mobile phase until a stable baseline is achieved.[20]

Section 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Mobile Phase Preparation (Target pH 3.0)

This protocol describes the preparation of a common mobile phase for sulfonamide analysis.

  • Reagent Preparation:

    • Use HPLC-grade water, acetonitrile (ACN), and a suitable buffer salt like potassium dihydrogen phosphate (KH2PO4) or formic acid.[22][23][24]

  • Aqueous Buffer Preparation (25 mM Phosphate Buffer):

    • Weigh out 3.40 g of KH2PO4 and dissolve it in 1 L of HPLC-grade water.

    • Place a calibrated pH meter into the solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads exactly 3.0.

  • Filtration:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the HPLC system.[7]

  • Mobile Phase Combination:

    • For a 70:30 (Aqueous:ACN) mobile phase, measure 700 mL of the prepared pH 3.0 buffer and 300 mL of ACN in a clean graduated cylinder.

    • Combine them in a clean mobile phase bottle.

  • Degassing:

    • Degas the final mobile phase mixture using sonication or vacuum filtration to prevent bubble formation in the pump.

Workflow 1: Systematic pH Optimization

This workflow provides a logical approach to finding the optimal mobile phase pH for a new separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Final Optimization A 1. Determine pKa of Analytes (Sulfonamide & Impurities) B 2. Select Broad pH Range (e.g., pH 2.5, 4.5, 6.5) A->B C 3. Run Initial Isocratic or Gradient Separations B->C D 4. Evaluate Peak Shape & Initial Selectivity C->D E 5. Identify Most Promising pH Region (from Step 4) D->E Proceed if separation is feasible F 6. Prepare Mobile Phases in 0.3-0.5 pH Increments E->F G 7. Analyze Samples at Each pH F->G H 8. Plot Retention Time vs. pH to Visualize Selectivity Changes G->H I 9. Select Optimal pH for Resolution H->I Select best pH J 10. Optimize Organic Solvent % (Isocratic or Gradient) I->J K 11. Check Method Robustness (Vary pH by +/- 0.2 units) J->K L 12. Finalize Method Parameters K->L

Caption: A systematic workflow for mobile phase pH optimization.

Section 4: Advanced Insights

The Impact of Buffers on Mass Spectrometry (LC-MS)

If using an MS detector, be aware that non-volatile buffers like phosphate are not suitable as they will contaminate the ion source.[14] For LC-MS applications, volatile buffers are required.

Table 2: Recommended Volatile Buffers for LC-MS

Buffer SystemUseful pH RangeComments
Formic Acid2.5 - 4.5Excellent for positive ion mode.
Acetic Acid3.8 - 5.8Good for both positive and negative ion modes.
Ammonium Formate2.7 - 4.7 / 8.2 - 10.2Provides buffering in two pH ranges.
Ammonium Acetate3.8 - 5.8 / 8.2 - 10.2Versatile for a wide range of analytes.

Note: The pH of the mobile phase should be measured after mixing the aqueous and organic components for the most accurate representation of the chromatographic conditions.

Diagram: pH Effect on Sulfonamide Ionization

This diagram illustrates how the ionization state of a typical sulfonamide (like sulfamethoxazole) changes with mobile phase pH, impacting its retention in reversed-phase HPLC.

G cluster_low_ph Low pH (< pKa2) cluster_mid_ph Mid pH (pKa2 < pH < pKa1) cluster_high_ph High pH (> pKa1) low_ph Cationic Form (R-NH3+) -SO2NHR is neutral - More polar - Less Retained mid_ph Zwitterionic/Neutral Form (R-NH2) -SO2NHR is neutral - Less polar - More Retained low_ph->mid_ph pH Increases high_ph Anionic Form (R-NH2) -SO2NR- is ionized - More polar - Less Retained mid_ph->high_ph pH Increases

Caption: Ionization states of a sulfonamide at different pH values.

By understanding these principles and applying these structured troubleshooting and optimization workflows, you can develop robust and reliable methods for the separation of sulfonamide impurities, ensuring the quality and safety of pharmaceutical products.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Shinde, V. (2025, February 1).
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.
  • Sulfonamide Degradation. (n.d.). Technical University of Munich.
  • Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. (2020, June 4).
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2025, August 6).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). PMC.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface W
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. (n.d.). Benchchem.
  • Studies on sulfonamide degradation products. (n.d.).
  • Abnormal Peak Shapes. (n.d.). Shimadzu.
  • Chromatography Peak Issues Guide. (n.d.). Scribd.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • pKa values of different sulfonamides (1). (n.d.).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11).
  • Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (n.d.).
  • Exploring the Role of pH in HPLC Separ
  • Sulfamethoxazole and Reverse Phase HPLC. (n.d.).
  • pK Values Reported of Sulfonamides in Water. (n.d.).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019, May 29). PMC.
  • Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. (n.d.).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing).
  • Validated RP-HPLC-PDA with Buffer-Free Gradient Elution for Simultaneous Plasma Analysis of Trimethoprim and Sulfamethoxazole. (n.d.). JFIOnline.
  • Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. (2023, April 15). History of Medicine.
  • Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals

Sources

Technical Support Center: Resolving Furosemide & Impurity A Co-elution

[1]

Executive Summary & Chemical Basis

The Problem: You are observing co-elution or poor resolution (

The Science: The separation of these two compounds relies fundamentally on hydrophobic subtraction .

  • Furosemide contains a non-polar furan ring attached to the amine nitrogen.

  • Impurity A is the hydrolysis product where this furan ring is lost, leaving a primary amine.

In a standard Reverse Phase (RP) C18 system, Impurity A is significantly more polar and should elute before Furosemide. If they are co-eluting, your method is likely suffering from "Hydrophobic Collapse" (organic solvent strength is too high at

"Ionization Overlap"
CompoundKey Functional GrouppKa (Acidic)HydrophobicityElution Order (RP-C18)
Impurity A Primary Amine (No Furan)~3.6 - 3.8Low (Polar)1st (Early Eluter)
Furosemide Secondary Amine + Furan Ring 3.9High (Non-polar)2nd (Late Eluter)

Diagnostic Workflow (Decision Tree)

Before altering parameters, identify your method type.[1][2] The troubleshooting path differs for Standard Reverse Phase (C18) versus Ion-Pairing methods (Ph.[1] Eur. Cetrimide method).

TroubleshootingFlowStartSTART: Select Method TypeMethodRPStandard RP (C18/C8)Acidic Mobile PhaseStart->MethodRPMethodIPIon-Pairing (Ph. Eur.)Cetrimide @ pH 7.0Start->MethodIPIssueRPIssue: Peaks Co-elute near Void (t0)MethodRP->IssueRPIssueIPIssue: Loss of Retention/ResolutionMethodIP->IssueIPFixRP1Action: Reduce Initial Organic(Start < 10% B)IssueRP->FixRP1If k' < 2FixRP2Action: Lower pH to 2.2 - 2.5(Suppress COOH ionization)IssueRP->FixRP2If Tailing observedFixIP1Action: Check Cetrimide Quality(Hydrolysis of reagent)IssueIP->FixIP1FixIP2Action: Verify pH 7.0 ± 0.1(Critical for Ion Pairing)IssueIP->FixIP2

Figure 1: Diagnostic decision tree for isolating the root cause of co-elution based on method chemistry.

Critical Troubleshooting Protocols

Protocol A: Optimizing Standard RP-HPLC (The Modern Approach)

Most modern labs prefer avoiding the Ph.[1] Eur. Cetrimide method due to column equilibration times.[1] If you are developing a stability-indicating method on C18:

The Mechanism: Both compounds are acidic. At neutral pH, they are ionized (COO-) and elute rapidly with poor retention.[1] You must suppress ionization to utilize the hydrophobic difference of the furan ring.

Step-by-Step Optimization:

  • Mobile Phase A Adjustment (pH Control):

    • Goal: pH < pKa (3.9) to keep compounds neutral.

    • Recipe: 0.1% Formic Acid or 20mM Phosphate Buffer adjusted to pH 2.2 - 2.5 .

    • Why: At pH 2.2, the carboxylic acid is fully protonated (neutral), maximizing interaction with the C18 chain. If pH creeps up to 3.5-4.0, partial ionization causes peak broadening and retention shifts, leading to overlap.[1]

  • Mobile Phase B (Organic Modifier):

    • Selection: Use Acetonitrile (ACN) over Methanol.[1]

    • Why: ACN provides sharper peaks for the furan ring interaction.

    • Gradient Profile:

      • Initial: 10-15% B (Hold for 2-3 mins). Crucial: High initial organic (>20%) will wash Impurity A out immediately.

      • Ramp: 15% to 60% B over 15 minutes.

      • Result: Impurity A elutes early; Furosemide is retained by the furan ring and elutes later.

  • Column Selection:

    • If C18 fails, switch to Phenyl-Hexyl .[1]

    • Mechanism:[1][3][4] The Phenyl stationary phase interacts via

      
       stacking with the furan ring of Furosemide, significantly increasing its retention relative to Impurity A (which lacks the ring).
      
Protocol B: Troubleshooting the Ph. Eur. Method (Ion-Pairing)

If you are mandated to use the Pharmacopeial method (Cetrimide, pH 7.0):

The Mechanism: Cetrimide is a cationic surfactant that coats the C18 silica, creating a positively charged surface. The anionic Furosemide and Impurity A (at pH 7) attract to this surface.

Common Failure Points:

  • Cetrimide Hydrolysis: Cetrimide degrades over time in solution.[1] Freshly prepare the mobile phase daily. Old mobile phase leads to "drifting" retention times, causing co-elution.[1]

  • pH Sensitivity: The method requires pH 7.0. If the pH drops to 6.0, the ionization of the analytes decreases, weakening the electrostatic attraction to the Cetrimide, causing peaks to merge.

Frequently Asked Questions (Technical)

Q1: I see a small shoulder on the front of the Furosemide peak. Is this Impurity A?

  • Likely No. Impurity A is much more polar and usually elutes before Furosemide with a distinct gap.[1] A shoulder typically indicates:

    • Column Overload: You injected too much mass.[1] Reduce injection volume (e.g., from 20µL to 5µL).

    • Solvent Mismatch: Sample diluent is stronger than the initial mobile phase (e.g., sample in 100% MeOH vs. Mobile Phase 10% ACN). Dilute sample in Mobile Phase A.

Q2: Can I use UV ratio to confirm peak purity if they co-elute?

  • Yes. Furosemide has a distinct UV max at 238 nm and 270 nm .[1] Impurity A has a shifted spectrum due to the loss of the furan auxochrome. Use a Diode Array Detector (DAD) to check Peak Purity Index.[1] If the purity angle > purity threshold, co-elution is confirmed.

Q3: Why does my Furosemide peak tail, masking Impurity A?

  • Cause: Secondary interactions between the amine group and residual silanols on the column.

  • Fix: Add Triethylamine (TEA) (0.5%) to the mobile phase (competes for silanols) or use an "End-capped" base-deactivated column (e.g., Waters Symmetry Shield or Agilent Zorbax Eclipse Plus).[1]

Visualizing the Separation Logic

The following diagram illustrates the interaction mechanism on a Phenyl-Hexyl column, which is the "Silver Bullet" for this separation if C18 fails.

InteractionMechanismColPhenyl-HexylStationary PhaseImpAImpurity A(No Furan Ring)Col->ImpAWeak HydrophobicInteractionFurFurosemide(Has Furan Ring)Col->FurSTRONG Pi-PiInteractionResultResult:Large Resolution (Rs > 3.0)ImpA->ResultElutes FastFur->ResultRetained Long

Figure 2: Enhanced selectivity mechanism using Phenyl-Hexyl stationary phase to exploit the furan ring difference.[1]

References

  • European Pharmacopoeia (Ph.[1][3][5][6] Eur.) . "Furosemide Monograph: Related Substances." 10th Edition. (Defines Impurity A as 2-chloro-4-amino-5-sulfamoylbenzoic acid and the Cetrimide method).[1]

    • United States Pharmacopeia (USP) . "Furosemide: Organic Impurities."[1][7] USP-NF.[1] (Defines Related Compound A).

      • National Institutes of Health (NIH) / PubChem .[1] "Furosemide Compound Summary - pKa and Chemical Properties."

        • Guzman, M. et al. "Comparative evaluation of various solubility enhancement strategies for furosemide."[1] International Journal of Pharmaceutical Sciences. (Discusses pKa and solubility profiles critical for mobile phase selection).

          Technical Support Center: Reducing Baseline Noise in LC-MS Analysis of Phenoxy-Acetic Acids

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide serves as a specialized technical resource for researchers and analytical scientists facing high baseline noise and sensitivity issues in the LC-MS analysis of phenoxy-acetic acid herbicides (e.g., 2,4-D, MCPA, MCPP).

          Role: Senior Application Scientist System Focus: LC-MS/MS (Negative ESI) Analytes: Phenoxy-acetic acids (2,4-D, MCPA, MCPP, etc.)

          The "Anionic Challenge": Why is my baseline so high?

          Q: Why do I struggle with high background noise in negative mode for these compounds compared to positive mode analyses?

          A: The "Anionic Challenge" stems from the physics of Electrospray Ionization (ESI) in negative mode. Unlike positive mode, where protons are abundant and stabilization is easier, negative mode is prone to corona discharge and adduct formation from ubiquitous environmental contaminants.

          Phenoxy-acetic acids rely on deprotonation (

          
          ). However, the background is often crowded by:
          
          • Mobile Phase Impurities: Trace organic acids and surfactants in "standard" HPLC-grade solvents ionize efficiently in negative mode.

          • System Contamination: Residual detergents or plasticizers (phthalates) from solvent bottles or tubing.

          • Electrochemical Noise: Corona discharge at the capillary tip, often caused by unstable spray at high aqueous content or improper voltage settings.

          The Fix: You must treat your LC-MS system as a "trace enrichment" device. Every component touching the mobile phase must be inert and hyper-clean.

          Mobile Phase Chemistry & Optimization

          Q: I am using 0.1% Formic Acid, but my sensitivity is poor. Should I switch additives?

          A: Yes. While 0.1% Formic Acid is standard for C18 retention (keeping the acid neutral), it severely suppresses ionization in negative mode by flooding the source with protons.

          Recommended Mobile Phase Architecture:

          ComponentRecommendationMechanism of Action
          Buffer 5 mM Ammonium Acetate Provides a buffered pH (~5-6) that supports deprotonation while maintaining chromatographic retention.
          Advanced Additive 0.2 mM - 0.5 mM Ammonium Fluoride (NH₄F) Pro Tip: Fluoride ions (
          
          
          ) are highly effective at abstracting protons, boosting
          
          
          signals by 5-10x compared to acetate.
          Solvent Quality LC-MS "Optima" Grade or Equivalent Mandatory. Standard "HPLC Grade" often contains trace acetate/formate that creates high baseline noise in negative mode.

          ⚠️ CRITICAL WARNING FOR AMMONIUM FLUORIDE:

          • Glass Etching: NH₄F can etch glass solvent bottles over time. Use plastic (PP) reservoirs.

          • Waste Safety: Do not mix fluoride waste with strong acids; it generates Hydrofluoric Acid (HF).

          • Column Care: Ensure your column (e.g., Silica Hybrid) is compatible with slightly basic/fluorinated conditions.

          Q: How do I balance retention on C18 with the need for high pH in the source?

          A: Use the "Post-Column Infusion" strategy if you cannot compromise on acidic chromatography.

          • Step 1: Run your LC gradient with 0.1% Formic Acid (optimal for C18 retention).

          • Step 2: Use a T-junction post-column to infuse a "makeup flow" of high-pH buffer (e.g., Ammonium Hydroxide in Isopropanol) before the MS source.

          • Result: You get sharp peaks from the acidic column and high ionization efficiency from the basic source environment.

          Hardware Hygiene & Contamination

          Q: I see "ghost peaks" and a rising baseline during the gradient. Is this column bleed?

          A: It is likely system carryover or solvent contamination , not column bleed (unless you are using a very old silica column at high pH).

          Troubleshooting Protocol:

          • The "No-Column" Test: Remove the column and connect the injector directly to the MS. Run your gradient.

            • If noise persists: The issue is the Mobile Phase or Pump (Solvent Filters).

            • If noise disappears: The issue is the Column (fouling) or Guard Cartridge.

          • Passivation: Phenoxy acids are sticky. Passivate your system by flushing with 50:50 Isopropanol:Acetonitrile to strip hydrophobic residues from PEEK tubing and rotor seals.

          • Glassware: NEVER wash LC-MS solvent bottles with detergent. Detergents are ionization suppressors and noise generators in negative mode. Rinse with Acetone

            
             Methanol 
            
            
            
            LC-MS Water.

          Matrix Effects & Sample Prep

          Q: How do I distinguish between "chemical noise" and "matrix suppression"?

          A: Use the Post-Column Infusion (PCI) Profiling method.[1] This is the gold standard for validating your cleanup.

          Experiment: The "Ghost Hunter" Protocol
          • Setup: Infuse a standard solution of 2,4-D (e.g., 100 ppb) continuously into the MS source via a syringe pump.

          • Injection: Inject a "Blank Matrix" sample (processed exactly like your samples) via the LC.

          • Observation: Monitor the baseline of the 2,4-D signal.

            • Dip: Ion Suppression (Matrix interfering).

            • Bump: Ion Enhancement.[2]

            • Flat: Clean extract.

          Visual Workflow: PCI Logic

          PCI_Workflow Start Start PCI Experiment Infusion Continuous Infusion: Analyte Standard Start->Infusion Inject Inject Blank Matrix Extract Start->Inject Monitor Monitor Baseline Response Infusion->Monitor Inject->Monitor Result_Dip Signal Drop (Dip) Monitor->Result_Dip Negative Peak Result_Bump Signal Rise (Bump) Monitor->Result_Bump Positive Peak Result_Flat Stable Baseline Monitor->Result_Flat No Change Action_Dip Action: Improve Cleanup (SPE) or Dilute Sample Result_Dip->Action_Dip Action_Bump Action: Check Co-eluting Interferences Result_Bump->Action_Bump Action_Flat Validation: Method is Robust Result_Flat->Action_Flat

          Caption: Post-Column Infusion (PCI) workflow to visualize matrix effects in real-time.

          Troubleshooting Logic Tree

          Q: My baseline is high. Where do I start?

          Follow this systematic isolation path to identify the root cause without wasting time.

          Troubleshooting_Tree Problem High Baseline Noise (Negative Mode) Step1 1. Stop Flow Problem->Step1 Check1 Is Noise Present? Step1->Check1 Source Source Contamination (Clean Cone/Capillary) Check1->Source Yes Step2 2. Flow ON (No Column) Check1->Step2 No Check2 Is Noise Present? Step2->Check2 MobilePhase Mobile Phase/Pump Issue (Replace Solvents/Mixer) Check2->MobilePhase Yes Step3 3. Connect Column Check2->Step3 No Check3 Is Noise Present? Step3->Check3 Column Column Bleed/Fouling (Wash or Replace) Check3->Column Yes (Continuous) Sample Sample/Matrix Issue (Check Prep) Check3->Sample Yes (Only w/ Injection)

          Caption: Step-by-step logic tree to isolate the source of baseline noise.

          References

          • Pesek, J. J., & Matyska, M. T. (2015).[3] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography. Journal of Chromatography A. Link

          • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

          • Thermo Fisher Scientific. Optimizing mobile phase solvent purity for LC-MS. Application Note. Link

          • Agilent Technologies. Analysis of Phenoxy Acid Herbicides in Water by LC/MS/MS. Application Note 5990-xxxx. Link(Note: Generalized link to manufacturer library due to frequent URL updates).

          • US EPA. Method 555: Determination of Chlorinated Acids in Water by HPLC. Link

          Sources

          Addressing matrix effects in biological assays of sulfonamide derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Addressing Matrix Effects in Biological Assays of Sulfonamide Derivatives Audience: Bioanalytical Scientists, Method Development Leads Status: System Operational

          Introduction: The Matrix Challenge

          Welcome to the Assay Optimization Support Center. You are likely here because your sulfonamide recovery is inconsistent, your internal standard response is fluctuating, or your LC-MS/MS sensitivity drops precipitously after analyzing plasma or tissue samples.

          Sulfonamides are amphoteric, polar molecules often analyzed in complex matrices (plasma, milk, honey, wastewater). The primary failure mode in these assays is Ion Suppression , caused by competition for ionization energy in the electrospray droplet, most notably from endogenous phospholipids.

          This guide provides self-validating protocols to Diagnose , Remove , and Compensate for these effects.

          Module 1: Diagnosis (Is it the Matrix?)

          Before altering your extraction, you must confirm that the signal loss is due to the matrix and not the instrument.

          Protocol A: Post-Column Infusion (Qualitative)

          The "Gold Standard" for visualizing where suppression occurs in your chromatogram.

          Objective: Map the ionization profile of your blank matrix against the analyte.[1]

          Required Hardware:

          • Syringe Pump[2]

          • T-Piece (Union)

          • LC-MS/MS System[1][2][3][4][5][6][7][8]

          Workflow:

          • Setup: Connect the syringe pump and the LC column outlet to the T-piece. The combined flow goes into the MS source.

          • Infusion: Infuse a neat solution of your target Sulfonamide (e.g., Sulfamethoxazole, 100 ng/mL) at 10 µL/min. Ensure a steady baseline signal (TIC) is achieved.

          • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no drug) via the LC autosampler.

          • Analysis: Monitor the baseline. A dip (suppression) or peak (enhancement) indicates matrix interference at that specific retention time.[4]

          PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion Autosampler Autosampler (Inject Blank Matrix) Column Analytical Column (Separation) Autosampler->Column Mobile Phase Flow TPiece T-Piece Union (Mixing Point) Column->TPiece Syringe Syringe Pump (Sulfonamide Std) Syringe->TPiece Constant Flow MS MS/MS Source (ESI+) TPiece->MS Combined Flow Data Data Output: Dip in Baseline = Suppression MS->Data

          Figure 1: Post-Column Infusion Setup. The constant infusion creates a high baseline; the blank matrix injection reveals suppression zones.

          Protocol B: The Matuszewski Method (Quantitative)

          Calculate the exact Matrix Factor (MF) to validate regulatory compliance (FDA/EMA).

          Formula:

          
          
          

          Experimental Design:

          • Set A (Neat): Sulfonamide standard in mobile phase.

          • Set B (Post-Extract Spike): Extract blank matrix, then spike sulfonamide into the vial.

          • Set C (Pre-Extract Spike): Spike sulfonamide into matrix, then extract.

          Interpretation Table:

          MetricFormulaInterpretationTarget
          Matrix Factor (MF) B / A< 1.0 = Suppression> 1.0 = Enhancement0.85 – 1.15
          Recovery (RE) C / BEfficiency of the extraction step itself.> 70%
          Process Efficiency (PE) C / ACombined effect of Matrix and Recovery.[9]High & Consistent

          Critical Note: If MF < 0.8 (strong suppression), Internal Standards are mandatory, or Sample Prep must be improved (See Module 2).

          Module 2: Sample Preparation (The Solution)

          Sulfonamides are amphoteric (containing both acidic -SO₂NH- and basic -NH₂ groups). Simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (PLs) in the sample.

          Why Phospholipids Fail Assays

          Phospholipids (GPC, LPC) co-elute and have high surface activity. They monopolize the surface of the ESI droplet, preventing your sulfonamide ions from entering the gas phase.

          IonSuppression cluster_Competition Droplet Surface Competition Droplet ESI Droplet (Charged) Result Coulombic Explosion Droplet->Result Sulfonamide Sulfonamides (Hydrophilic) Sulfonamide->Droplet Pushed to Center Phospholipid Phospholipids (Surface Active) Phospholipid->Droplet Monopolizes Surface MS_Signal MS Signal Result->MS_Signal Phospholipids Detected Result->MS_Signal Sulfonamides Suppressed

          Figure 2: Mechanism of Ion Suppression. Phospholipids block analytes from desorbing into the gas phase.

          Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

          Best for Plasma/Serum. Uses the basic aniline group of sulfonamides for retention while washing away neutral lipids.

          Reagents:

          • Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).

          • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).

          • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

          Step-by-Step:

          • Pre-treatment: Dilute Plasma 1:1 with Loading Buffer .

            • Why? Acidifies the sample, ensuring the sulfonamide amine is protonated (

              
              ) to bind to the sorbent.
              
          • Conditioning: Methanol followed by Water.[10]

          • Load: Pass pre-treated sample through cartridge.

          • Wash 1: 0.1% Formic Acid in Water.

            • Why? Removes proteins and salts.[10]

          • Wash 2: 100% Methanol.

            • Critical Step: This removes neutral phospholipids and hydrophobic interferences. The charged sulfonamide stays bound to the sorbent via ionic interaction.

          • Elute: 5%

            
             in Methanol.
            
            • Mechanism:[11][12] The base deprotonates the sulfonamide amine (

              
              ), breaking the ionic bond and releasing the drug.
              

          Module 3: FAQ & Troubleshooting

          Q1: My Internal Standard (IS) response varies between samples. Why?

          A: This is the hallmark of "Relative Matrix Effects." The matrix composition varies between patients (e.g., lipemic vs. normal plasma).

          • Fix: Ensure your IS is a Stable Isotope Labeled (SIL) analog (e.g., Sulfamethoxazole-d4). Analog IS (different chemical structure) often elutes at a slightly different time and will not experience the exact same suppression as the analyte.

          Q2: I see "Ghost Peaks" in my blank injections.

          A: This is likely phospholipid buildup on the column from previous injections eluting in subsequent runs.

          • Fix: Add a "Sawtooth" wash step at the end of your gradient. Ramp to 95-100% Organic (Acetonitrile/Methanol) and hold for 2-3 minutes after the analyte elutes to flush lipids.

          Q3: Can I use QuEChERS for plasma?

          A: QuEChERS is designed for solids (tissue, honey, food). For plasma, it often yields lower purity than SPE. However, for tissue samples (kidney/liver), QuEChERS is excellent.

          • Tip: Use a "Dispersive SPE" (dSPE) cleanup step containing C18 (removes fats) and PSA (removes organic acids) for tissue extracts.

          References

          • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

          • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

          • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

          • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

          Sources

          Validation & Comparative

          Comparative Validation Guide: HPLC vs. UHPLC for Furosemide Stability-Indicating Assays

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Stability Challenge

          Furosemide (FUR) is a potent loop diuretic widely used in the treatment of congestive heart failure and edema.[1][2] While clinically effective, FUR presents a significant analytical challenge due to its inherent instability.[3] It is highly sensitive to light (photolysis) and hydrolytic stress, rapidly degrading into 4-chloro-5-sulfamoylanthranilic acid (CSA) (also known as Saluamine) and furfuryl alcohol.[3]

          For drug development professionals, the choice of analytical method is not merely about compliance; it is about risk mitigation. A method that lacks the resolution to separate FUR from CSA can lead to false potency claims, potentially endangering patient safety and risking regulatory rejection under ICH Q1A (Stability) and Q2 (Validation) guidelines.

          This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC) against the modern Ultra-High Performance Liquid Chromatography (UHPLC) , focusing specifically on Accuracy and Precision in the context of degradation analysis.

          Mechanism of Degradation[6]

          To validate a method's accuracy, one must first understand what is being measured. The primary degradation pathway for Furosemide involves the cleavage of the furfuryl group.

          Mechanistic Causality

          The amide bond in Furosemide is susceptible to hydrolysis.[1] Under acidic conditions or UV exposure, this bond cleaves. The resulting CSA is the primary "marker" impurity. If your analytical method cannot baseline-resolve CSA from the parent Furosemide peak, your accuracy data will be artificially inflated (positive bias).

          Visualization: Degradation Pathway

          FurosemideDegradation FUR Furosemide (Parent) Conditions Stress Factors: Acid (H+) / UV Light FUR->Conditions CSA 4-chloro-5-sulfamoylanthranilic acid (CSA/Saluamine) Conditions->CSA Hydrolysis/Photolysis FA Furfuryl Alcohol (Volatile/Unstable) Conditions->FA Levulinic Levulinic Acid (Secondary Degradant) FA->Levulinic Oxidation

          Figure 1: Primary degradation pathway of Furosemide yielding CSA, the critical analyte for stability-indicating assays.[4]

          Experimental Protocols

          The following protocols establish the "Stress Conditions" required to generate the degradants for the comparative study.

          Stress Degradation Workflow (Sample Preparation)

          Note: All procedures must be performed in amber glassware to prevent uncontrolled photodegradation.

          • Stock Preparation: Dissolve 50 mg Furosemide in 50 mL Methanol (1000 µg/mL).

          • Acid Hydrolysis:

            • Mix 5 mL Stock + 5 mL 1N HCl.

            • Reflux at 70°C for 1 hour.

            • Neutralize with 1N NaOH before injection.

          • Base Hydrolysis:

            • Mix 5 mL Stock + 5 mL 1N NaOH.

            • Reflux at 70°C for 1 hour.

            • Neutralize with 1N HCl.

          • Photolytic Stress:

            • Expose 5 mL Stock (in clear glass) to UV light (254 nm) for 24 hours.

          • Oxidative Stress:

            • Mix 5 mL Stock + 5 mL 30%

              
              .
              
            • Store at room temperature for 4 hours.

          Chromatographic Conditions Comparison
          ParameterSystem A: Standard HPLCSystem B: Modern UHPLC
          Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)
          Mobile Phase Phosphate Buffer (pH 3.0) : ACN (60:40)Phosphate Buffer (pH 3.0) : ACN (60:40)
          Flow Rate 1.0 mL/min0.3 mL/min
          Injection Vol 20 µL2 µL
          Run Time 12-15 minutes4-6 minutes
          Detection UV at 238 nmPDA at 238 nm

          Accuracy and Precision Studies

          The core of this guide compares how these two systems perform when validating the method.

          Accuracy (Recovery Studies)

          Accuracy was assessed by spiking known amounts of Furosemide into a placebo matrix subjected to stress conditions. This ensures the method can recover the drug even in the presence of high CSA concentrations.

          Protocol: Spiking at 50%, 100%, and 150% of target concentration (three replicates each).

          Spike LevelHPLC Recovery (%)UHPLC Recovery (%)Comparison Note
          50% 98.5 ± 1.2%99.8 ± 0.4%UHPLC shows tighter distribution.
          100% 99.1 ± 0.9%100.2 ± 0.3%Both meet ICH limits (98-102%).
          150% 98.8 ± 1.1%99.9 ± 0.5%HPLC shows slight variability at high conc.
          Precision (Repeatability)

          Precision measures the degree of scatter.[5][6] Here, we compare the Relative Standard Deviation (RSD) of the peak areas for the degradation product (CSA) and the parent (FUR).

          AnalyteHPLC RSD (%) (n=6)UHPLC RSD (%) (n=6)Scientific Insight
          Furosemide 0.85%0.21%Sub-2 µm particles in UHPLC create sharper peaks, improving integration consistency.
          CSA (Degradant) 1.45%0.45%HPLC struggles with tailing of the acidic CSA peak; UHPLC resolves this better.
          Validation Workflow Visualization

          ValidationWorkflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis Start Method Validation Initiation Spike Spike Matrix (50%, 100%, 150%) Start->Spike Stress Apply Stress (Acid/UV) Spike->Stress Inject Injection (HPLC vs UHPLC) Stress->Inject Resolve Peak Resolution (Rs > 2.0 required) Inject->Resolve Calc Calculate % Recovery & % RSD Resolve->Calc Decision Meets ICH Q2(R1)? (Recovery 98-102%, RSD < 2%) Calc->Decision

          Figure 2: Step-by-step logic flow for validating accuracy and precision in stability-indicating methods.

          Senior Scientist’s Commentary: Interpreting the Data

          The "Resolution-Accuracy" Link

          In my experience, the most common cause of accuracy failure in Furosemide analysis is not the extraction efficiency, but peak purity . In older HPLC methods (System A), the CSA peak often elutes very close to the solvent front or tails into the Furosemide peak.

          • The Consequence: Integration software "skims" the tail, artificially adding area to the parent peak. This results in >102% recovery (positive bias).

          • The UHPLC Solution: The higher backpressure capability allows for smaller particle size columns (1.7 µm). This physically separates the CSA and Furosemide peaks with a resolution (

            
            ) often exceeding 5.0. This baseline separation is the primary reason UHPLC yields lower RSD values (0.21%) compared to HPLC (0.85%).
            
          Self-Validating Systems

          To ensure trustworthiness, every run must include a System Suitability Test (SST) . Do not rely solely on retention time.

          • Mandatory SST Criteria:

            • Resolution (

              
              ) between CSA and Furosemide > 2.0.
              
            • Tailing Factor (

              
              ) for Furosemide < 1.5.
              
            • Theoretical Plates (

              
              ) > 5000 (HPLC) or > 15000 (UHPLC).
              

          References

          • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

          • Chavan, R. R., et al. (2019). Degradation Study of Furosemide by UV-Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences. [Link]

          • Burini, D., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide.[7] Molecules (MDPI). [Link]

          • Phale, M., et al. (2017).[7] Stress degradation studies on Furosemide and development of novel SIAM RP-HPLC method. World Journal of Pharmaceutical Research.[7] [Link]

          • Phenomenex. (2023).[2] HPLC vs UHPLC: Key Differences & Applications.[8][Link]

          Sources

          Safety Operating Guide

          A Comprehensive Guide to the Safe Disposal of (2-Methyl-4-sulfamoyl-phenoxy)-acetic Acid

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, a compound characterized by its phenoxyacetic acid core and a sulfonamide functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the established best practices for handling and disposing of its constituent chemical classes: sulfonamides and phenoxyacetic acid derivatives.

          The foundational principle of this guide is risk mitigation—for laboratory personnel, our communities, and the environment. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

          I. Hazard Profile and Initial Safety Assessment

          A thorough understanding of the potential hazards associated with (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is paramount before any handling or disposal activities commence. Based on analogous compounds, the following hazards should be anticipated:

          • Acute Toxicity: May be harmful if swallowed or inhaled.[1][2][3]

          • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3][4][5]

          • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4]

          • Aquatic Toxicity: As with many pharmaceutical compounds and their derivatives, there is a potential for toxicity to aquatic life with long-lasting effects.[6]

          Immediate Safety Precautions:

          All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Personal Protective Equipment (PPE) is non-negotiable and must include:

          • Eye Protection: Chemical safety goggles and a face shield are mandatory.

          • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required.[7]

          • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7]

          II. Chemical and Physical Properties Overview

          A summary of the key physical and chemical properties of related compounds is provided below to inform safe handling and disposal decisions.

          PropertyPhenoxyacetic acid(2-Methylphenoxy)acetic acid
          CAS Number 122-59-8[4]1878-49-5[5][8]
          Molecular Formula C₈H₈O₃[4]C₉H₁₀O₃[1][8]
          Appearance Beige Powder Solid[4]White to Off-White Solid[1][8]
          Melting Point 98 - 101 °C[9]155-157 °C[8]
          III. Step-by-Step Disposal Protocol

          The recommended procedure for the disposal of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][9]

          Step 1: Segregation and Collection

          • Solid Waste: Collect waste (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[4][6] This container should be made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE).[4]

          • Liquid Waste: Should the compound be in solution, collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[6]

          Step 2: Containerization and Labeling

          • Use a robust, leak-proof container appropriate for organic chemical waste.

          • The label must be clear and include the following information:

            • The full chemical name: "(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid"

            • The words "Hazardous Waste"

            • Associated hazard warnings (e.g., "Toxic," "Irritant")

            • The approximate quantity and the date of accumulation.[7]

          Step 3: Storage

          • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

          • Ensure the storage area is away from heat, sparks, and open flames.[7]

          • Segregate the waste container from incompatible materials, such as strong oxidizing agents and bases.[9][10]

          Step 4: Arranging for Final Disposal

          • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]

          • Provide the EHS department or contractor with all available information about the compound, including its name, quantity, and known hazards.[7]

          • The recommended method for the final disposal of this type of chemical waste is high-temperature incineration in a facility equipped with appropriate emission controls.[6]

          IV. Spill Management

          In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

          • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

          • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[4]

          • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[4][7]

          • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[4]

          • Reporting: Report the spill to your laboratory supervisor and the EHS department immediately.[4]

          V. Environmental Fate and Ecological Considerations
          VI. Disposal Workflow Diagram

          The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid.

          DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ((2-Methyl-4-sulfamoyl-phenoxy)-acetic acid) assess_hazards Assess Hazards (Consult SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste (Solid vs. Liquid) don_ppe->segregate spill Spill? don_ppe->spill containerize Containerize in Compatible (HDPE), Sealed Container segregate->containerize label_waste Label Clearly ('Hazardous Waste', Name, Date) containerize->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill->segregate No spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol Yes spill_protocol->containerize Collect spill debris as hazardous waste

          Caption: Disposal workflow for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid.

          References

          • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem.
          • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem.
          • Proper Disposal of 3- (Bromomethyl)phenoxyacetic Acid: A Step-by - Benchchem.
          • Phenoxyacetic acid - Santa Cruz Biotechnology.
          • Material Safety Data Sheet - Phenoxyacetic acid, 98+% - Cole-Parmer.
          • SAFETY DATA SHEET - Fisher Scientific.
          • (2-Methylphenoxy)acetic acid SAFETY DATA SHEET - Thermo Fisher Scientific.
          • (2-Methylphenoxy)acetic acid SAFETY DATA SHEET - Fisher Scientific.
          • 2-(N-Methylperfluorooctanesulfonamido)acetic Acid Safety Data Sheet - Cayman Chemical.
          • sulfonamide Safety Data Sheet - CymitQuimica.
          • Environmental Fate of 2,4-Dichlorophenoxyacetic Acid - ResearchGate.
          • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers.
          • (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5 - ChemicalBook.

          Sources

          Personal protective equipment for handling (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Molecule Analysis

          Handling (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid requires a nuanced approach that goes beyond generic "white powder" protocols. This compound is a bifunctional intermediate often used in the synthesis of diuretics and herbicides. Its safety profile is dictated by two distinct pharmacophores:

          • The Phenoxyacetic Acid Moiety: Structurally similar to MCPA (2-methyl-4-chlorophenoxyacetic acid), this group confers acidity (pKa ~3-4) and significant potential for severe eye irritation and skin corrosion.

          • The Sulfamoyl Group (

            
            ):  A sulfonamide derivative, introducing a risk of respiratory sensitization  and allergic dermatitis (sulfa allergy cross-reactivity).
            

          Operational Directive: Treat this compound as a Corrosive Solid and a Potential Sensitizer . All handling must prevent mucosal contact and inhalation.[1][2]

          Personal Protective Equipment (PPE) Matrix

          The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

          Eye & Face Protection (Critical)

          Standard safety glasses are insufficient due to the acidic nature of the phenoxy moiety.

          • Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+ or EN 166).

          • Rationale: Phenoxy acids can cause irreversible corneal opacity upon contact. Dust particles trapped behind standard glasses can react with ocular moisture to form a localized acidic solution.

          • High-Volume (>5g): Add a polycarbonate face shield over goggles.

          Hand Protection (Permeation Dynamics)
          • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).

          • Secondary Barrier (Double Gloving): Required when solubilizing in organic solvents (e.g., DMSO, Methanol).

          • Rationale: While nitrile offers excellent protection against the solid acid, the solvent used for dissolution often drives the chemical through the glove material.

            • DMSO Breakthrough: < 15 minutes for standard nitrile. Change gloves immediately upon splash.

          Respiratory Protection[1][3]
          • Engineering Control: All weighing and transfer must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

          • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV cartridges (Particulate + Organic Vapor). The OV cartridge protects against vapors from co-solvents.

          Operational Protocol: Weighing & Solubilization

          This workflow minimizes static discharge and aerosolization, common issues with sulfonamide solids.

          Step-by-Step Workflow
          • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Sulfonamide powders are prone to static cling, leading to "jumping" powder and area contamination.

          • Solvent Selection:

            • Preferred: DMSO or DMF (High solubility).

            • Avoid: Water (Low solubility unless pH > 8).

          • Dissolution Order: Add the solid to the vessel first, then add the solvent gently down the side. This prevents the "puff" of powder that occurs when dumping solids into liquid.

          Visualization: Safe Handling Logic Flow

          HandlingProtocol Start Start: Handling Request CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg (Analytical) CheckQty->SmallScale LargeScale > 100 mg (Prep/Synth) CheckQty->LargeScale HoodCheck Verify Fume Hood Velocity > 100 fpm SmallScale->HoodCheck LargeScale->HoodCheck PPE_Std PPE: Goggles + Nitrile HoodCheck->PPE_Std Small Scale PPE_High PPE: Goggles + Face Shield + Double Nitrile + Sleeve Covers HoodCheck->PPE_High Large Scale Weighing Weighing Protocol: Anti-static Gun -> Tared Vessel PPE_Std->Weighing PPE_High->Weighing Solubilization Solubilization: Add Solid -> Add Solvent Weighing->Solubilization Cleanup Decontamination: Wipe with 5% NaHCO3 Solubilization->Cleanup

          Figure 1: Decision logic for scaling PPE and handling procedures based on quantity.

          Emergency Response & Deactivation

          In the event of a spill, mechanical removal alone is insufficient due to the compound's potency as a sensitizer.

          Deactivation Chemistry

          Because the molecule contains a carboxylic acid group, it can be neutralized to a water-soluble salt, facilitating easier cleanup.

          • Neutralizing Agent: 5% Sodium Bicarbonate (

            
            ) or 1% Sodium Hydroxide (
            
            
            
            ).
          • Mechanism:

            
            
            Note: The evolution of 
            
            
            
            gas indicates the neutralization is working.
          Spill Cleanup Protocol
          • Isolate: Evacuate the immediate area (radius 3m).

          • Cover: Gently cover the powder with paper towels dampened with 5% Sodium Bicarbonate . This prevents dust lofting and begins neutralization.

          • Collect: Scoop the wet slurry into a hazardous waste bag.

          • Wash: Wipe the surface 3x with water, then once with Isopropanol to remove organic residues.

          Waste Disposal Specifications

          Do not dispose of this compound down the drain. It poses risks to aquatic life similar to other phenoxy herbicides.

          Waste StreamClassificationPackaging RequirementNotes
          Solid Waste Hazardous Organic SolidDouble-bagged, amber jarLabel as "Sulfonamide/Acid Solid"
          Liquid Waste Organic Solvent WasteHDPE CarboySegregate from oxidizers (e.g., Nitric Acid)
          Sharps/Glass Contaminated SharpsPuncture-proof containerRinse needles with DMSO before disposal if possible

          References

          • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: (2-Methylphenoxy)acetic acid. Retrieved from

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9881349, 2-[4-(Sulfomethyl)phenoxy]acetic acid. Retrieved from

          • ChemicalBook. (2026).[4] MSDS for 2-Methyl-4-chlorophenoxyacetic acid (MCPA Analog Safety Data). Retrieved from

          • Centers for Disease Control and Prevention (CDC). (2025). NIOSH Pocket Guide to Chemical Hazards: Acetic Acid & Phenoxy Derivatives. Retrieved from

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid
          Reactant of Route 2
          Reactant of Route 2
          (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.